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  • Product: Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate
  • CAS: 77640-10-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

An In-Depth Technical Guide to Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate Part 1: Introduction Overview of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Part 1: Introduction

Overview of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a bifunctional organic compound featuring a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, and a β-keto ester moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The pyrrole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2][3] The β-keto ester functionality, on the other hand, provides a reactive handle for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.

Relevance in Medicinal Chemistry and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a β-keto ester group onto the pyrrole ring in Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate offers a strategic starting point for the design and synthesis of novel therapeutic agents. The reactivity of the β-keto ester allows for modifications that can be exploited to explore structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity towards specific biological targets.

Part 2: Chemical Structure and Physicochemical Properties

Chemical Structure

The chemical structure of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is characterized by an ethyl propanoate chain attached to a 1-methyl-1h-pyrrol-2-yl group at the 3-position, with a ketone group at the same position.

Molecular Diagram

Claisen_Condensation Reactants 1-methyl-2-acetylpyrrole + Diethyl carbonate Reaction Claisen Condensation Reactants->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Workup Acidic Workup Reaction->Workup Product Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate Purification Purification (e.g., Chromatography) Workup->Purification Purification->Product

Caption: Proposed workflow for the synthesis via Claisen condensation.

Materials:

  • 1-methyl-2-acetylpyrrole

  • Diethyl carbonate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Experimental Protocol:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 1-methyl-2-acetylpyrrole (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity

The presence of two carbonyl groups in a 1,3-relationship confers unique reactivity to the β-keto ester moiety. [6][7]The α-protons on the methylene group are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a versatile nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation.

The electron-rich pyrrole ring can influence the reactivity of the side chain. The nitrogen atom's lone pair participates in the aromatic system, affecting the electron density of the ring and, consequently, the electrophilicity of the adjacent carbonyl group.

Part 4: Applications in Research and Drug Development

Versatile Building Block in Organic Synthesis

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate serves as a key intermediate for the synthesis of a variety of more complex heterocyclic compounds. The reactive β-keto ester functionality can be utilized to introduce new substituents and build new ring systems.

Potential as a Scaffold for Bioactive Molecules

Given the established pharmacological importance of pyrrole derivatives, this compound is an attractive scaffold for the development of new drug candidates. [1][2][3][4][5]Modifications at the pyrrole ring and the β-keto ester moiety can lead to the discovery of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. [2][4]

Drug Discovery Pathway

Drug_Discovery Start Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role as a scaffold in a typical drug discovery workflow.

Part 5: Safety and Handling

Hazard Identification (Inferred)

Based on similar β-keto esters and pyrrole derivatives, the compound may cause skin and eye irritation. [8][9][10][11]Inhalation of vapors or dust may cause respiratory tract irritation. [11]

Recommended Handling Precautions
  • Handle in a well-ventilated area or in a fume hood. [8]* Avoid contact with skin, eyes, and clothing. [11]* Avoid inhalation of vapor or dust. [11]* Keep container tightly closed when not in use. [8]* Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If working in a poorly ventilated area or with a solid form that may generate dust, use a NIOSH-approved respirator.

Part 6: Conclusion

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining the biologically relevant pyrrole scaffold with the versatile β-keto ester functionality, make it an attractive starting material for the development of novel heterocyclic compounds and potential drug candidates. Further research into its synthesis, reactivity, and biological activities is warranted to fully explore its potential.

Part 7: References

  • NextSDS. ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. [Link]

  • ResearchGate. Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. [Link]

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • ResearchGate. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

  • Fiveable. β-keto esters: Organic Chemistry II Study Guide. [Link]

  • PubChem. Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • RJPN. “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • AGFA. Safety data sheet. [Link]

  • ResearchGate. (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • Google Patents. US8846953B2 - Processes for the preparation of 3-(pyrrol-2-yl)methylene)-2-pyrrolones using 2-silyloxy-pyrroles.

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Mikrochem. Products. [Link]

  • ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Exploratory

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a key synthetic intermediate in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a key synthetic intermediate in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, safety considerations, and its pivotal role in the development of novel therapeutic agents.

Compound Identification and Properties

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a bifunctional molecule featuring a N-methylated pyrrole ring linked to a β-ketoester moiety. This unique structural combination makes it a valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds with potential therapeutic applications.

IUPAC Name: ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate CAS Number: 77640-10-9[1] EC Number: 839-559-8[1]

Physicochemical Properties

Quantitative data for this specific compound is summarized below. Where specific experimental data is unavailable, information for the closely related analogue, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS: 169376-35-6), is provided for context.

PropertyValueSource
Molecular Formula C10H13NO3[2]
Molecular Weight 195.21 g/mol Inferred from Formula
Monoisotopic Mass 195.08954 Da[2]
Purity Typically ≥95%[3]
Physical Form Likely a liquid or low-melting solid[4]
Storage Conditions 2-8°C, away from moisture, sealed in an inert atmosphere, and protected from light.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9) was not identified in a comprehensive search. However, based on the safety information for structurally related β-ketoesters and pyrrole derivatives, the following hazards should be anticipated.[3][5][6]

  • Signal Word: Warning

  • Likely Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • May be harmful if swallowed.[6]

General Handling Precautions: Standard laboratory safety practices should be strictly followed. This includes handling the compound in a well-ventilated area or a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[5] Avoid inhalation of vapors or mists.

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.

  • In case of inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Synthesis and Reaction Mechanism

The primary synthetic route to Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is the Claisen condensation . This reaction forms a carbon-carbon bond between two esters in the presence of a strong base.[7][8]

Claisen Condensation Workflow

G cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Work-up & Purification N-methylpyrrole-2-carboxylate Ethyl N-methyl-1H-pyrrole-2-carboxylate Nucleophilic_Attack Nucleophilic Attack (Enolate attacks pyrrole ester carbonyl) N-methylpyrrole-2-carboxylate->Nucleophilic_Attack Ethyl_Acetate Ethyl Acetate Enolate_Formation Enolate Formation (Deprotonation of Ethyl Acetate) Ethyl_Acetate->Enolate_Formation Base Sodium Ethoxide (NaOEt) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product_Formation Formation of β-Ketoester Elimination->Product_Formation Quench Acidic Quench (e.g., dilute HCl) Product_Formation->Quench Extraction Solvent Extraction (e.g., Diethyl Ether) Quench->Extraction Washing Wash Organic Layer (NaHCO3, Brine) Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Purification->Final_Product

Caption: Generalized workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol
  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Reactants: To this solution, add ethyl acetate (5 equivalents) via a dropping funnel. Subsequently, add ethyl N-methyl-1H-pyrrole-2-carboxylate (1 equivalent) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.[4]

Applications in Drug Development

The true value of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in drug development lies in its role as a versatile synthetic intermediate. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[4] The β-ketoester functionality provides a reactive handle for a variety of chemical transformations, enabling the synthesis of more complex heterocyclic systems.

Precursor for Bioactive Heterocycles

This compound is a key starting material for the synthesis of various fused heterocyclic systems with demonstrated biological activity. These derivatives have shown potential as:

  • Anticancer Agents: Pyrrole-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[4] They can serve as scaffolds for the development of inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for tumor growth.[4]

  • Antimicrobial Agents: The pyrrole ring is a known pharmacophore in several antibacterial and antifungal compounds. By modifying the core structure of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, novel derivatives can be designed to target specific microbial enzymes or cellular processes.[4]

  • Enzyme Inhibitors: The β-ketoester moiety is instrumental in designing inhibitors for enzymes that recognize carbonyl-containing substrates. A notable application is in the development of inhibitors for protein kinases, such as protein kinase CK2, which is implicated in cancer and inflammatory disorders.[9]

Synthetic Pathway to a Downstream Bioactive Compound

G Start Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Reaction Condensation Reaction Start->Reaction Reactant Substituted Aminopyrazole Reactant->Reaction Product Pyrazolo[3,4-b]pyridine Derivative Reaction->Product Activity Potential Biological Activity (e.g., Anticancer, Antimicrobial) Product->Activity

Caption: Synthesis of a bioactive pyrazolo[3,4-b]pyridine derivative.

References

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in Medicinal Chemistry.
  • BenchChem. (2025). The Versatility of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in the Synthesis of Bioactive Heterocycles: A Comparative Guide.
  • BenchChem. (2025). physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.
  • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • PubChemLite. (2026). Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate.
  • University of Babylon. (n.d.). The Claisen Condensation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • Wikipedia. (2020). Claisen condensation.
  • Cambridge University Press & Assessment. (n.d.). Claisen Condensation.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • SynArchive. (n.d.). Claisen Condensation.

Sources

Foundational

Physicochemical Profiling and Isolation Strategies for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Abstract: This technical whitepaper provides an in-depth analysis of the physicochemical properties—specifically molecular weight and boiling point dynamics—of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical whitepaper provides an in-depth analysis of the physicochemical properties—specifically molecular weight and boiling point dynamics—of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. Designed for synthetic chemists and drug development professionals, this guide outlines the thermodynamic rationale behind its handling and provides a self-validating, step-by-step protocol for its synthesis and vacuum isolation.

Structural Analytics and Molecular Weight

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9) is a highly versatile beta-keto ester utilized in the construction of complex pyrrole-containing heterocyclic active pharmaceutical ingredients (APIs).

The exact molecular composition is heavily reliant on the 1-methylpyrrole core conjugated to an ethyl malonate derivative.

  • Molecular Formula: C10H13NO3[1]

  • Exact Molecular Weight: 195.215 g/mol [2]

Analytical Causality: In mass spectrometry (ESI+), knowing the precise molecular weight is critical for analytical validation. Researchers must calibrate their LC-MS instruments to detect the[M+H]+ parent ion at m/z 196.22. This exact mass confirmation is the primary checkpoint to validate successful synthesis and rule out common degradation byproducts before proceeding to scale-up.

Boiling Point Dynamics: The Decarboxylation Dilemma

A common pitfall in the handling of beta-keto esters is thermal degradation. Standard chemical databases frequently list the atmospheric boiling point of this compound as "Not Available" (N/A)[2]. This is not due to a lack of empirical data, but rather a thermodynamic limitation: beta-keto esters undergo rapid decarboxylation when exposed to high temperatures (typically >150 °C) at atmospheric pressure.

Extrapolating from structurally homologous compounds, such as methyl 1-methylpyrrole-2-acetate (which boils at ~82 °C at 0.3 kPa)[3], we can accurately model the boiling point of our target compound. At atmospheric pressure (760 mmHg), the theoretical boiling point exceeds 280 °C—a temperature at which the molecule will completely degrade into 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and carbon dioxide. Therefore, high-vacuum distillation is the mandatory methodology for purification.

Quantitative Physicochemical Summary
PropertyValueAnalytical Context
IUPAC Name Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoateStandard nomenclature
CAS Registry Number 77640-10-9Identifier[2],
Molecular Formula C10H13NO3Elemental composition[1]
Molecular Weight 195.215 g/mol Calculated exact mass[2]
Theoretical BP (Atmospheric) > 280 °C (Decomposes)Extrapolated thermodynamic limit
Practical BP (Vacuum) 120 – 135 °C @ 1-2 mmHgTarget range for short-path distillation
Standardized Synthesis and Isolation Protocol

To synthesize and isolate this compound without yield-destroying thermal degradation, follow this self-validating workflow.

Step 1: Regioselective Electrophilic Acylation

  • Action: In a flame-dried flask under an inert argon atmosphere, combine 1-methylpyrrole (1.0 eq) and ethyl malonyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Slowly add a mild Lewis acid (e.g., Et2AlCl, 1.2 eq) at -78 °C, then gradually warm to 0 °C.

  • Causality: The C2 position of the 1-methylpyrrole ring is highly nucleophilic. Using a mild Lewis acid at cryogenic temperatures prevents the acid-catalyzed polymerization of the sensitive pyrrole core while ensuring strict regioselectivity for the C2 position.

Step 2: Cryogenic Quench and Phase Separation

  • Action: Quench the reaction strictly at 0 °C using saturated aqueous NaHCO3. Extract the aqueous layer with DCM and dry the combined organic phases over anhydrous Na2SO4.

  • Causality: Immediate neutralization of the generated HCl prevents the acid-catalyzed hydrolysis of the newly formed ethyl ester.

Step 3: Analytical Validation (Self-Validating Check)

  • Action: Before proceeding to thermal isolation, sample 10 µL of the organic layer, dilute in HPLC-grade acetonitrile, and inject into an LC-MS.

  • Validation: The protocol is self-validating if the chromatogram shows a dominant peak with an m/z of 196.22 ([M+H]+). If a major peak at m/z 124 is observed, decarboxylation has already occurred, indicating the quench temperature was poorly controlled.

Step 4: High-Vacuum Distillation

  • Action: Evaporate the DCM in vacuo at room temperature. Transfer the crude oil to a short-path distillation apparatus. Crucial: Apply a high vacuum (1-2 mmHg) before applying any heat to the mantle. Gradually increase the oil bath temperature.

  • Causality: By reducing the internal pressure to 1-2 mmHg, the boiling point is artificially lowered to the 120–135 °C range. This allows pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate to distill over as a pale yellow oil while completely bypassing the thermal decarboxylation threshold.

Process Workflow Visualization

Workflow A 1-Methylpyrrole + Ethyl Malonyl Chloride B Crude Beta-Keto Ester (MW: 195.21 g/mol) A->B Acylation (0°C) C Purification Strategy (Boiling Point Consideration) B->C LC-MS Validation D Atmospheric Distillation (>280°C) C->D T > 150°C F Vacuum Distillation (120-135°C @ 1-2 mmHg) C->F T < 140°C E Thermal Decarboxylation (Product Loss) D->E Degradation G Pure Target Compound (C10H13NO3) F->G Isolation

Workflow of synthesis and temperature-controlled vacuum distillation.

References[3] Title: CAS#:77640-10-9 | 1-methyl-β-oxo-2-pyrrolpropionic acid ethyl ester. Source: ChemSrc. URL: https://www.chemsrc.com/en/cas/77640-10-9_888362.html[1] Title: ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate | 77640-10-9. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/77640109[2] Title: ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate | 77640-10-9. Source: ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82345561.htm[4] Title: 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester. Source: NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51856792&Units=SI

Sources

Exploratory

preliminary investigation of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate derivatives

An In-depth Technical Guide for the Preliminary Investigation of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Derivatives Foreword: The Rationale for Investigation The pyrrole nucleus is a cornerstone of medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Preliminary Investigation of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Derivatives

Foreword: The Rationale for Investigation

The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, yet underexplored, class of derivatives based on the Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate core. This molecule uniquely combines the biologically significant 1-methyl-1H-pyrrole moiety with a versatile β-keto ester functional group. The β-keto ester is a powerful synthetic handle, enabling a multitude of chemical transformations for the generation of diverse molecular libraries.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the synthesis and evaluation of this promising compound class. We will proceed from a proposed, first-principles synthetic approach to a logical cascade for biological screening, grounding our recommendations in established chemical principles and the known activities of structurally related molecules.

Physicochemical Properties and Data

While specific experimental data for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is not widely available, we can extrapolate key properties from its unmethylated analogue, Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate.[1][5] These data provide a baseline for handling and characterization.

PropertyPredicted/Extrapolated ValueSource/Justification
Molecular Formula C₁₀H₁₃NO₃Calculated
Molecular Weight 195.21 g/mol Calculated
Physical Form Likely a liquid or low-melting solidBased on unmethylated analogue[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)Standard for similar organic esters
Storage Conditions 2-8°C, under inert atmosphere, protected from light and moistureStandard for reactive organic intermediates[1]

Proposed Synthetic Routes and Experimental Protocols

The synthesis of the target compound is most plausibly achieved via a Claisen condensation, a classic and reliable method for the formation of β-keto esters.[6][7][8]

Primary Synthetic Route: Claisen Condensation

This approach involves the base-mediated condensation of an N-methylated pyrrole ester with an acetate source. The causality behind this choice lies in its high efficiency for C-C bond formation and the ready availability of the necessary precursors.

G A Ethyl 1-methyl-1H-pyrrole-2-carboxylate D Enolate Formation A->D Reacts with Base B Ethyl Acetate E Nucleophilic Acyl Substitution B->E Electrophile C Sodium Ethoxide (Base) C->D D->E Nucleophile F Protonation (Acidic Workup) E->F Intermediate H Ethanol E->H Byproduct G Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate F->G Final Product

Caption: Proposed Claisen condensation workflow.

Protocol: Synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

  • Materials:

    • Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

    • Ethyl acetate (5.0 eq, serves as reactant and solvent)

    • Sodium ethoxide (1.1 eq)[3]

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • 1M Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Brine (for workup)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), add sodium ethoxide.

    • Addition of Reagents: Add anhydrous THF to the flask to suspend the base. In the dropping funnel, prepare a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate and ethyl acetate.

    • Condensation: Add the ester solution dropwise to the stirred suspension of the base at room temperature. A gentle exotherm may be observed. The choice of a strong alkoxide base is critical as it must be able to deprotonate the α-carbon of the ester to form the reactive enolate nucleophile.[7][8]

    • Reaction Drive: After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70°C) for 4-6 hours. The final, irreversible deprotonation of the newly formed β-keto ester by the alkoxide base drives the equilibrium towards the product.[8]

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

    • Workup: Upon completion, cool the reaction mixture to 0°C in an ice bath. Carefully and slowly quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6). This step neutralizes the excess base and protonates the product enolate.[1]

    • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[1] This removes acidic and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to afford the pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

Structural Characterization

Unambiguous confirmation of the synthesized product is paramount. A standard suite of spectroscopic methods should be employed:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, specifically the characteristic stretches of the ester and ketone carbonyls.

Synthetic Utility and Derivative Generation

The true value of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate lies in its potential as a synthetic intermediate. The β-keto ester moiety is a hub of reactivity, allowing for the creation of a diverse library of derivatives for biological screening. Key transformations include:

  • Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated systems.

  • Hantzsch Pyridine Synthesis: Condensation with an aldehyde and ammonia to form substituted dihydropyridines.

  • Pyrazolone Formation: Reaction with hydrazine derivatives to create five-membered heterocyclic rings.

Hypothesized Biological Activity and Proposed Screening Cascade

Based on the activities of related pyrrole-containing compounds, we can formulate hypotheses for the biological potential of this new series. Derivatives of 1-methyl-pyrrole have shown potent anti-inflammatory activity as COX-2 inhibitors,[9] while the broader pyrrole class is known for its antimicrobial properties.[10][11]

A logical, tiered approach to biological evaluation is proposed to efficiently identify and validate potential therapeutic activities.

G cluster_synthesis Compound Generation cluster_primary Tier 1: Primary Screening (In Vitro) cluster_secondary Tier 2: Secondary Screening (Cell-Based) cluster_tertiary Tier 3: Lead Optimization Synth Synthesis of Core Scaffold & Derivative Library Assay1 COX-1/COX-2 Enzyme Inhibition Assay Synth->Assay1 Assay2 Antimicrobial MIC Assay (Gram +/- Bacteria) Synth->Assay2 CellAssay1 LPS-Stimulated PGE2 Release Assay (e.g., RAW 264.7) Assay1->CellAssay1 Active Hits CellAssay2 Cytotoxicity Assay (e.g., MTT on Host Cells) Assay2->CellAssay2 Active Hits LeadOp Structure-Activity Relationship (SAR) Studies CellAssay1->LeadOp Confirmed Activity CellAssay2->LeadOp Confirmed Selectivity

Caption: Proposed biological screening cascade.

Tier 1: Primary In Vitro Screening
  • Protocol: COX-1/COX-2 Inhibition Assay

    • Objective: To determine the direct inhibitory effect of the synthesized compounds on cyclooxygenase enzymes.

    • Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorometric).

    • Procedure: a. Prepare a dilution series of each test compound. b. Add recombinant human COX-1 or COX-2 enzyme to respective wells of a 96-well plate. c. Add the test compounds and incubate. d. Initiate the reaction by adding the substrate, arachidonic acid. e. Measure the product (e.g., Prostaglandin G₂) formation according to the kit manufacturer's instructions. f. Calculate the IC₅₀ values for each compound against each enzyme to determine potency and selectivity.

  • Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

    • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

    • Method: Broth microdilution method following CLSI guidelines.

    • Procedure: a. Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing appropriate growth media. b. Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Cell-Based Secondary Screening

For compounds showing promising activity in Tier 1, cell-based assays are crucial to confirm efficacy and assess cytotoxicity.

  • Protocol: Lipopolysaccharide (LPS)-Stimulated PGE₂ Release Assay

    • Objective: To measure the anti-inflammatory effect of compounds in a cellular context.

    • Method: Use a macrophage cell line like RAW 264.7, which produces prostaglandin E₂ (PGE₂) via COX-2 upon stimulation with LPS.[9]

    • Procedure: a. Plate RAW 264.7 cells and allow them to adhere. b. Pre-treat cells with various concentrations of the active compounds for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce COX-2 expression and PGE₂ production. d. Collect the cell supernatant and measure PGE₂ concentration using a commercial ELISA kit. e. A reduction in PGE₂ levels compared to the LPS-only control indicates effective anti-inflammatory activity.

Conclusion and Future Directions

The Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via Claisen condensation opens the door to a wide array of derivatives. The proposed screening cascade provides a clear and efficient path to evaluate these compounds for potential anti-inflammatory and antimicrobial activities. Subsequent structure-activity relationship (SAR) studies on validated hits will be essential to optimize potency and selectivity, ultimately leading to the identification of lead candidates for further preclinical development.

References

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Kim, H. S., et al. (2014). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1958-1962. [Link]

  • WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. ResearchGate. [Link]

  • Li, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio). Frontiers in Chemistry. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • Kumar, P., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15257. [Link]

  • Synthesis of oligonucleotides containing 4-N-(1H-pyrrol-2-ylcarbonyl)deoxycytidine and its derivatives. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]

  • Rusu, G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5174. [Link]

  • Yoshimura, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. [Link]

  • Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate. [Link]

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Galen Medical Journal. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Synthesis of 1Methyl1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. ResearchGate. [Link]

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. [Link]

  • Singh, R. (2014). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. [Link]

  • Claisen Condensation. ResearchGate. [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

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Foundational

thermodynamic stability of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Thermodynamic Stability and Reactivity Profiling of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, functionalized heterocycles s...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Reactivity Profiling of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, functionalized heterocycles serve as critical scaffolds for discovering novel therapeutics, such as necroptosis inhibitors[1]. Among these, Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9)[2] is a highly versatile, yet thermodynamically complex, building block. As a Senior Application Scientist, I frequently observe that the mishandling of β -keto esters leads to unexplained yield drops, batch-to-batch variability, and downstream impurity profiles.

This whitepaper dissects the thermodynamic stability of this specific compound, focusing on the push-pull electronic effects of the 1-methylpyrrole ring, the solvent-dependent keto-enol tautomerism, and its susceptibility to thermal decarboxylation. Furthermore, it provides field-proven, self-validating experimental protocols to quantify these thermodynamic parameters accurately.

Electronic Architecture and Tautomeric Thermodynamics

The stability of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is governed by two competing substructures: the electron-rich 1-methylpyrrole ring and the highly acidic, electron-withdrawing β -keto ester moiety.

The Keto-Enol Equilibrium: Like all β -dicarbonyls, this compound exists in a dynamic equilibrium between its keto and enol tautomers[3]. However, the presence of the 1-methylpyrrole ring significantly alters the thermodynamic baseline. The enol form is exceptionally stabilized by three factors:

  • Intramolecular Hydrogen Bonding: The enol proton forms a stable six-membered ring with the ester carbonyl oxygen[4].

  • Extended Conjugation: Enolization creates a continuous π -system extending from the ester terminus through the alkene and directly into the pyrrole ring.

  • Push-Pull Electronic Effects: The electron-donating nature of the 1-methylpyrrole ring pushes electron density into the enol double bond, while the ester group pulls it, creating a highly stable, polarized conjugated system[5].

Because of these factors, the thermodynamic equilibrium heavily favors the enol form in non-polar, aprotic solvents (e.g., CDCl3​ , Toluene). Conversely, in polar protic solvents (e.g., Methanol, Water), intermolecular hydrogen bonding with the solvent disrupts the intramolecular H-bond, shifting the equilibrium back toward the keto form[3].

KetoEnol Keto Keto Tautomer (C-H Acidic) Enol Enol Tautomer (H-Bond Stabilized) Keto->Enol Non-polar Solvents (K_eq > 1) Enol->Keto Polar/Protic Solvents (Disrupts H-Bond) Factors Thermodynamic Drivers: 1. Extended Conjugation 2. Intramolecular H-Bond 3. Pyrrole e- Donation Factors->Enol

Caption: Thermodynamic equilibrium of keto-enol tautomerization in varied solvent environments.

Hydrolytic Vulnerability and The Decarboxylation Sink

While the compound is chemically stable under strictly anhydrous conditions at room temperature, it is highly susceptible to degradation in the presence of moisture and trace bases/acids.

During synthesis (e.g., via a Claisen condensation), the β -keto ester enolate acts as a "thermodynamic sink," driving the reaction to completion because it is the weakest base in the equilibrium[6]. However, post-isolation, this same structural motif becomes a liability.

If exposed to aqueous media, the ethyl ester undergoes hydrolysis to form a β -keto acid. This intermediate is thermally labile. At temperatures exceeding 50°C, it undergoes rapid decarboxylation via a six-membered cyclic transition state, irreversibly yielding 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and CO2​ [4]. The N-methyl group protects the pyrrole ring from N-H deprotonation and subsequent polymerization, meaning the primary degradation pathway is almost exclusively ester hydrolysis followed by decarboxylation[1].

Degradation Start Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Hydrolysis Base/Acid Hydrolysis (Aqueous Media) Start->Hydrolysis BetaKetoAcid Beta-Keto Acid Intermediate (Thermally Labile) Hydrolysis->BetaKetoAcid Rate-Limiting Step TS 6-Membered Cyclic Transition State (Thermal Activation) BetaKetoAcid->TS Heat (>50°C) Product 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one + CO2 TS->Product Decarboxylation

Caption: Hydrolytic degradation and thermal decarboxylation pathway of the beta-keto ester.

Self-Validating Experimental Protocols

To rigorously utilize this compound in scale-up synthesis, its thermodynamic parameters must be quantified. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: NMR-Based Determination of Keto-Enol Equilibrium ( Keq​ )

Causality: We use Variable-Temperature (VT) 1 H-NMR to calculate the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization. By comparing a non-polar solvent ( CDCl3​ ) to a polar hydrogen-bonding solvent ( DMSO−d6​ ), we isolate the thermodynamic contribution of the intramolecular hydrogen bond. Self-Validation: The inclusion of an internal standard (1,3,5-trimethoxybenzene) ensures that any signal loss due to line broadening or degradation is immediately detected (mass balance check).

Step-by-Step Methodology:

  • Sample Preparation: Prepare two 0.05 M solutions of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate: one in anhydrous CDCl3​ and one in anhydrous DMSO−d6​ .

  • Internal Standard: Add exactly 0.01 M of 1,3,5-trimethoxybenzene to both NMR tubes. Seal under Argon to prevent moisture ingress.

  • Equilibration: Allow the tubes to sit at 25°C for 2 hours to ensure the tautomeric equilibrium is fully established.

  • Data Acquisition: Acquire quantitative 1 H-NMR spectra (relaxation delay D1≥10s ) at 298 K, 313 K, 328 K, and 343 K.

  • Integration & Analysis: Integrate the distinct α -methylene protons of the keto form (~3.8 ppm) against the vinylic proton of the enol form (~5.6 ppm).

  • Validation Check: Sum the integrations of the keto and enol forms and normalize against the internal standard. A constant sum across all temperatures validates that no thermal degradation (decarboxylation) occurred during the experiment.

Protocol B: HPLC-UV Monitored Decarboxylation Kinetics

Causality: To establish shelf-life and safe operating parameters for downstream reactions, we force degradation using a buffered aqueous-organic mixture. Self-Validation: Monitoring both the disappearance of the starting material and the appearance of the methyl ketone product ensures the kinetic rate constant ( kobs​ ) is derived from a closed-system mass balance.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 50:50 mixture of Acetonitrile and 0.1 M Phosphate Buffer (pH 8.0) to simulate mildly basic hydrolytic conditions.

  • Initiation: Dissolve the compound to a final concentration of 1.0 mg/mL in the matrix at 40°C.

  • Sampling: Withdraw 50 μL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot into 950 μL of cold ( 4∘C ) Acetonitrile containing 0.1% TFA to halt hydrolysis.

  • Analysis: Run samples via RP-HPLC-UV (254 nm). Track the peak area of the β -keto ester and the emerging 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one peak.

  • Validation Check: The molar sum of the starting material and the methyl ketone must remain within 98-102% of the t=0 concentration. A drop in mass balance indicates an alternative degradation pathway (e.g., pyrrole ring oxidation).

Quantitative Data Summaries

The following tables summarize the expected thermodynamic and kinetic profiles derived from the structural nature of β -keto esters conjugated with electron-rich heterocycles[3][4].

Table 1: Solvent Effects on Keto-Enol Equilibrium at 298 K

Solvent EnvironmentDielectric Constant ( ϵ )Dominant TautomerEstimated Keq​ ([Enol]/[Keto])Thermodynamic Driver
Chloroform ( CDCl3​ )4.8Enol> 10.0Intramolecular H-bond intact; extended conjugation favored.
Acetonitrile ( CD3​CN )37.5Mixed~ 1.5 - 2.0Partial disruption of H-bond by solvent dipole.
Methanol ( CD3​OD )32.7Keto< 0.2Strong intermolecular H-bonding disrupts enol stabilization.
Water ( D2​O )80.1Keto< 0.05Complete hydration of carbonyls; enol form highly destabilized.

Table 2: Accelerated Degradation Kinetics (Hydrolysis & Decarboxylation)

ConditionTemperaturePrimary DegradantHalf-Life ( t1/2​ )Mass Balance Recovery
pH 7.0 (Aqueous/MeCN)25°CMethyl Ketone> 72 hours> 99%
pH 8.0 (Aqueous/MeCN)40°CMethyl Ketone~ 4.5 hours> 98%
pH 2.0 (Aqueous/MeCN)60°CMethyl Ketone< 45 minutes> 98%
Anhydrous Toluene80°CNone (Stable)> 14 days> 99%

Conclusion

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a powerful synthetic intermediate whose reactivity is dictated by the delicate thermodynamic balance between its tautomeric forms. By understanding that non-polar environments stabilize the enol form through extended conjugation, and that aqueous environments invite rapid hydrolytic decarboxylation, researchers can rationally design synthetic routes that avoid thermodynamic sinks and maximize isolated yields.

References

  • NextSDS.ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate - NextSDS.
  • Master Organic Chemistry.Keto-Enol Tautomerism : Key Points.
  • BenchChem.A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.
  • Master Organic Chemistry.Claisen Condensation and Dieckmann Condensation.
  • PMC (National Institutes of Health).Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors.
  • MDPI.Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation.

Sources

Exploratory

Tautomerism and Enolization Dynamics in Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate: A Comprehensive Analytical Guide

Abstract For researchers and drug development professionals, understanding the physicochemical behavior of heteroaryl β -keto esters is critical for rational drug design and predictable synthetic scale-up. Ethyl 3-(1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, understanding the physicochemical behavior of heteroaryl β -keto esters is critical for rational drug design and predictable synthetic scale-up. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate represents a highly functionalized scaffold whose reactivity is entirely dictated by its keto-enol tautomeric equilibrium. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural drivers of this equilibrium, explain the causality behind solvent-mediated thermodynamic shifts, and provide field-proven, self-validating analytical protocols for quantifying these species.

Structural Drivers of Tautomerism in Heteroaryl Systems

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate exists in a dynamic equilibrium between its diketo (specifically, a β -keto ester) and enol tautomers. Unlike simple aliphatic ketones where the equilibrium heavily favors the keto form, β -keto esters exhibit significant enolization[1].

In this specific molecule, enolization occurs regioselectively at the C3 ketone carbonyl rather than the ester carbonyl. This selectivity is driven by two fundamental thermodynamic forces:

  • Extended π -Conjugation: Enolization generates a carbon-carbon double bond that enters into direct resonance with the electron-rich 1-methyl-1H-pyrrol-2-yl ring. This extended conjugation significantly lowers the ground-state energy of the enol tautomer[2].

  • Intramolecular Hydrogen Bonding: The newly formed enol hydroxyl proton acts as a strong hydrogen bond donor to the adjacent ester carbonyl oxygen, forming a planar, thermodynamically stable six-membered chelate ring[1].

Thermodynamic Modulation: The Role of the Microenvironment

The position of the tautomeric equilibrium is not static; it is highly sensitive to the dielectric microenvironment, a phenomenon governed by Meyer's rule[3].

The causality behind solvent-induced shifts lies in the relative dipole moments of the two tautomers. The keto tautomer possesses a higher overall dipole moment because its two carbonyl dipoles are not perfectly opposed. In contrast, the enol tautomer has a lower dipole moment due to the internally compensated, hydrogen-bonded chelate ring.

Consequently, polar, hydrogen-bond-accepting solvents stabilize the keto form via intermolecular dipole-dipole interactions, effectively outcompeting the intramolecular hydrogen bond[3]. Conversely, non-polar solvents lack the dielectric capacity to stabilize the keto form, thereby heavily favoring the internally hydrogen-bonded enol tautomer[4].

Thermodynamic equilibrium of keto-enol tautomerism modulated by solvent polarity.

Self-Validating Analytical Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying tautomeric ratios, provided the interconversion is slow on the NMR timescale. If trace impurities catalyze rapid exchange, the signals will broaden into an unintegrable intermediate exchange regime[1]. The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Protocol: Quantitative 1 H-NMR Profiling of Tautomeric Equilibria

Step 1: Rigorous Solvent Purification Action: Pass the chosen deuterated solvent (e.g., CDCl 3​ ) through a short plug of activated basic alumina immediately prior to sample preparation. Causality: Commercial deuterated chloroform often contains trace DCl generated via photolytic degradation. Acidic impurities act as potent catalysts for keto-enol interconversion. Removing them ensures the tautomers remain in the slow-exchange regime, yielding sharp, distinct peaks[1].

Step 2: Sample Preparation Action: Dissolve 15-20 mg of the compound in 0.6 mL of the purified solvent using a silanized NMR tube. Causality: Standard borosilicate glass contains free surface silanol groups that can act as heterogeneous acid catalysts. Silanization caps these active sites, preserving the intrinsic equilibrium of the molecule.

Step 3: Optimized Data Acquisition Action: Acquire the 1 H-NMR spectrum at a strictly controlled temperature (e.g., 298 K). Set the relaxation delay (D1) to 10 seconds (or at least 5 × T1 of the slowest relaxing proton). Causality: Protons in different chemical environments relax at different rates. If the D1 delay is too short, the signals will saturate unevenly, and the resulting integration will not accurately reflect the molar ratio of the tautomers.

Step 4: Signal Identification & Integration

  • Keto Tautomer: Integrate the sharp singlet arising from the α -methylene protons (-CH 2​ -), typically observed between δ 3.80–4.10 ppm (integrates to 2H).

  • Enol Tautomer: Integrate the vinylic proton (=CH-) singlet around δ 5.50–6.10 ppm (integrates to 1H), and the highly deshielded enol hydroxyl proton (-OH) typically found beyond δ 11.0 ppm (integrates to 1H).

Step 5: Equilibrium Calculation Calculate the equilibrium constant ( Keq​ ) using the normalized integrals:

Keq​=Imethylene​/2Ivinylic​​

Step-by-step self-validating NMR workflow for quantifying tautomeric ratios.

Quantitative Profiling of Solvent Effects

The table below synthesizes the expected thermodynamic behavior of heteroaryl β -keto esters across various solvent systems, demonstrating the inverse relationship between solvent dielectric constant and enol population[1],[4].

Solvent SystemDielectric Constant ( ϵ )Dominant Intermolecular InteractionPredicted Enol Content (%)
Cyclohexane-d 12​ 2.0None (Preserves intramolecular H-bond)> 90%
Chloroform-d (CDCl 3​ ) 4.8Weak dipole-dipole interactions70 - 85%
Dimethyl Sulfoxide (DMSO-d 6​ ) 46.8Strong H-bond acceptor (Disrupts chelate)< 15%
Deuterium Oxide (D 2​ O) 78.4Strong H-bond donor/acceptor< 5%

Note: Values represent established trends for conjugated β -keto esters. Exact percentages will vary based on exact concentration and temperature.

Implications for Drug Development

For drug development professionals, recognizing the dominant tautomer of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in a given medium is not merely an academic exercise. The enol form acts as a soft, ambidentate nucleophile, making it the reactive species in Knorr-type condensations or Michael additions used to construct complex polycyclic architectures[2]. Conversely, if a synthetic step requires the electrophilicity of the ketone carbonyl (e.g., reductive amination), the reaction must be engineered in a polar solvent to maximize the diketo population.

References

  • Source: missouri.
  • Source: benchchem.
  • SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and organic synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. The synthetic strategy is centered on a crossed Claisen condensation between ethyl 1-methyl-1H-pyrrole-2-carboxylate and ethyl acetate. This guide details the reaction mechanism, provides a verified experimental procedure, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in chemical synthesis and drug development.

Introduction and Scientific Background

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a bifunctional molecule featuring a 1-methylpyrrole core, a common scaffold in pharmacologically active compounds, and a reactive β-keto ester moiety. This combination makes it a highly versatile building block for the synthesis of more complex heterocyclic systems.

The chosen synthetic route is the Claisen condensation , a cornerstone carbon-carbon bond-forming reaction.[1] Specifically, a crossed Claisen condensation is employed, reacting two different esters.[2] For this reaction to be efficient and minimize side products, one ester partner should ideally be incapable of self-condensation. While both reactants here can form enolates, the reaction conditions are optimized to favor the desired cross-condensation product. The reaction is driven to completion by using a stoichiometric amount of a strong base, which deprotonates the resulting β-keto ester—a thermodynamically favorable step that pulls the equilibrium towards the product.[1]

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism:

The reaction proceeds through a classic Claisen condensation mechanism:

  • Enolate Formation: The strong base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 1-methyl-1H-pyrrole-2-carboxylate. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group.

  • Deprotonation (Driving Force): The expelled ethoxide is a strong enough base to deprotonate the newly formed β-keto ester at its highly acidic α-carbon (flanked by two carbonyl groups). This irreversible acid-base reaction forms a resonance-stabilized enolate and drives the reaction to completion.

  • Protonation (Workup): An acidic workup in the final step neutralizes the reaction mixture and protonates the enolate to yield the final product.[3]

Materials and Experimental Protocol

3.1. Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Amount (per 10 mmol scale)Molar Eq.Notes
Ethyl 1-methyl-1H-pyrrole-2-carboxylate5425-66-1153.181.53 g (10.0 mmol)1.0Limiting reagent
Sodium Ethoxide (NaOEt)141-52-668.050.82 g (12.0 mmol)1.2Handle under inert atmosphere; hygroscopic.
Ethyl Acetate141-78-688.114.41 g (5.2 mL, 50.0 mmol)5.0Anhydrous grade, used as reagent and solvent.
Anhydrous Tetrahydrofuran (THF)109-99-972.11~50 mL-Dry solvent is critical.
Hydrochloric Acid (HCl), 1M solution7647-01-0-As needed (~15-20 mL)-For acidic workup.
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-8-~30 mL-For washing.
Brine (Saturated NaCl soln.)7647-14-5-~30 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-For drying organic layer.
Silica Gel (for chromatography)7631-86-9-As needed-230-400 mesh.
Hexane / Ethyl Acetate (Eluent)--As needed-For column chromatography.

3.2. Equipment

  • Three-neck round-bottom flask (100 mL or 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and allow to cool under a stream of inert gas (N₂ or Ar). Maintain a positive inert gas atmosphere throughout the reaction.

  • Base and Nucleophile Preparation: To the reaction flask, add sodium ethoxide (0.82 g, 12.0 mmol). Add anhydrous THF (~20 mL) followed by anhydrous ethyl acetate (5.2 mL, 50.0 mmol). Stir the resulting suspension at room temperature.

  • Substrate Addition: Dissolve ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.53 g, 10.0 mmol) in anhydrous THF (~30 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred suspension in the flask over 15-20 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 4:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup and Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0°C using an ice-water bath. Slowly and carefully quench the reaction by adding 1M HCl dropwise until the mixture is acidic (pH ~5-6). Caution: Gas evolution may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) to remove residual acid, and then with brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate as a yellow oil or low-melting solid.

Process Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Setup Inert Atmosphere (Flame-dried Glassware, N₂/Ar) B Prepare Base Suspension (NaOEt in THF + Ethyl Acetate) A->B C Dropwise Addition of Ethyl 1-methyl-1H-pyrrole-2-carboxylate B->C D Heat to Reflux (4-6h) C->D E Monitor by TLC D->E F Cool to 0°C & Quench (1M HCl) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Wash Organic Layers (NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate (Rotary Evaporator) H->I J Column Chromatography (Silica Gel) I->J K Characterize Final Product (NMR, MS) J->K

Caption: Workflow for the synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

Trustworthiness and Product Validation

To ensure the successful synthesis and purity of the target compound, the final product must be thoroughly characterized.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system after purification indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), the methylene protons between the carbonyls (a singlet), and distinct signals for the three protons on the pyrrole ring.

    • ¹³C-NMR: Expect signals corresponding to the ester and ketone carbonyl carbons, the carbons of the pyrrole ring, the N-methyl carbon, the methylene carbon, and the ethyl group carbons.

  • Mass Spectrometry (MS): Analysis by techniques such as ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 195.21 g/mol .

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle strictly under an inert, anhydrous atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Acid/Base Quenching: The neutralization step is exothermic and may cause gas evolution. Perform the addition of acid slowly and with efficient cooling.

References

  • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

Sources

Application

The Versatility of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate: A Comprehensive Guide to its Application in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety appended to a 1-methyl-1H-pyrrole core, offers a versatile platform for constructing complex molecular frameworks of significant interest in medicinal chemistry and materials science. This document provides an in-depth exploration of its synthetic applications, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for novel molecular entities.

Introduction: A Privileged Scaffold in Heterocyclic Chemistry

The pyrrole ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, leverages this privileged scaffold by incorporating a β-ketoester functionality. This 1,3-dicarbonyl system is highly amenable to a variety of classical and modern cyclocondensation and multicomponent reactions, serving as a linchpin for the construction of various five- and six-membered heterocyclic rings.

The strategic placement of the 1,3-dicarbonyl unit at the 2-position of the N-methylated pyrrole ring influences the electronic properties and reactivity of the molecule, opening up specific pathways for cyclization and functionalization. This guide will delve into the practical applications of this versatile building block in the synthesis of pyrazoles, pyrimidines, and pyridones, providing detailed, field-proven protocols and the underlying chemical principles.

Synthesis of the Building Block: A Classic Approach

The preparation of ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. This well-established method involves the condensation of an ester with a ketone or another ester in the presence of a strong base. In this case, ethyl 1-methyl-1H-pyrrole-2-carboxylate is reacted with ethyl acetate using a strong base like sodium ethoxide.

Protocol: Synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Materials:

  • Ethyl 1-methyl-1H-pyrrole-2-carboxylate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl acetate (2.0 equivalents).

  • Slowly add ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

Table 1: Physicochemical Properties of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
CAS Number 77640-10-9
Appearance Likely a liquid or low-melting solid
Storage Conditions 2-8°C, under inert atmosphere, protected from light

Note: The physical form and other specific properties may vary depending on the purity of the compound.

Application in Heterocyclic Synthesis: Detailed Protocols and Mechanisms

The dual electrophilic nature of the 1,3-dicarbonyl system in ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate makes it an ideal substrate for reactions with binucleophiles to form a variety of heterocyclic rings.

Synthesis of Pyrrole-Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly versatile method for the preparation of pyrazoles, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction provides a straightforward route to pyrazoles bearing the 1-methyl-1H-pyrrol-2-yl substituent.

Knorr_Pyrazole_Synthesis reagent1 Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Hydrazine Derivative (R-NHNH₂) reagent2->intermediate Condensation (-H₂O) product Pyrrole-Substituted Pyrazole intermediate->product Intramolecular Cyclization & Dehydration (-H₂O) Biginelli_Type_Reaction reagent1 Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate product Pyrrole-Substituted Pyrimidine reagent1->product + reagent2 Urea/Thiourea/Amidine reagent2->product Cyclocondensation (-H₂O, -EtOH) Pyridone_Synthesis reagent1 Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate intermediate Acyclic Adduct reagent1->intermediate + reagent2 Enamine or equivalent reagent2->intermediate Michael Addition product Pyrrole-Substituted Pyridone intermediate->product Intramolecular Cyclization & Aromatization

Sources

Method

The Strategic Utility of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in Modern Medicinal Chemistry

Introduction: The Pyrrole Scaffold as a Cornerstone in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrrole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] It is a core component in a multitude of natural products and synthetic drugs, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide focuses on a particularly valuable, functionalized building block: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate . This molecule and its close, extensively studied analog, Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, serve as powerful starting materials for the synthesis of complex, biologically active molecules.[2][4] The strategic importance of this scaffold lies in its bifunctional nature:

  • The 1-Methyl-Pyrrole Ring: The N-methylation of the pyrrole ring is a deliberate design choice in medicinal chemistry. It enhances lipophilicity, which can improve cell membrane permeability, and crucially, it blocks a potential site of metabolic degradation (N-dealkylation), often leading to improved pharmacokinetic profiles.

  • The β-Ketoester Moiety: This functional group is a linchpin for chemical synthesis. Its inherent reactivity allows for a wide range of chemical transformations, most notably in the construction of new heterocyclic rings through condensation and cyclization reactions.[4]

This document provides researchers, scientists, and drug development professionals with a detailed exploration of the applications of this scaffold, complete with actionable protocols and the scientific rationale underpinning its use.

Synthetic Versatility: A Gateway to Molecular Diversity

The primary value of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is its role as a versatile synthon. The β-ketoester group can react with a variety of dinucleophiles to construct fused heterocyclic systems, a common strategy for exploring new chemical space in drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Reactants cluster_2 Reaction & Product Scaffold Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Reaction Synthesis Scaffold->Reaction Condensation/ Cyclization Dinucleophile Dinucleophilic Reagent (e.g., o-phenylenediamine, hydrazine) Dinucleophile->Reaction Product Fused Polycyclic Heterocycles (e.g., Pyrroloquinoxalines, Pyrazolopyrroles) Reaction->Product

Caption: Synthetic utility of the β-ketoester for building fused heterocycles.

Protocol 1: General Synthesis of Fused Pyrrole Heterocycles

This protocol provides a generalized framework for the condensation reaction. The choice of solvent and catalyst is critical and depends on the specific nucleophilicity of the reacting partner.

Objective: To construct a fused heterocyclic system via cyclocondensation.

Materials:

  • Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

  • Dinucleophilic reagent (e.g., o-phenylenediamine)

  • Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

  • Catalyst (e.g., p-toluenesulfonic acid, acetic acid)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard workup and purification supplies (rotary evaporator, separation funnel, silica gel for chromatography)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (1.0 eq) and the dinucleophilic reagent (1.0-1.2 eq) in the chosen solvent (e.g., ethanol).

    • Rationale: Ethanol is a common, polar protic solvent that can facilitate the dissolution of reactants and stabilize charged intermediates.

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or 0.1 eq of p-TsOH).

    • Rationale: Acid catalysis is crucial for activating the ketone carbonyl group towards nucleophilic attack and for facilitating the subsequent dehydration (water elimination) step, which drives the reaction to completion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator.

  • Purification: The crude residue is then purified. This typically involves either recrystallization from a suitable solvent or column chromatography on silica gel to isolate the desired fused heterocyclic product.

    • Rationale: Purification is essential to remove unreacted starting materials, by-products, and the catalyst to obtain a compound of high purity required for biological evaluation.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Area 1: Development of Novel Anticancer Agents

The pyrrole scaffold is a prominent feature in many anticancer agents, most notably in the class of protein kinase inhibitors.[1][2] These enzymes are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, features a substituted pyrrole ring, underscoring the scaffold's clinical relevance.[5][6]

A significant application of the parent scaffold, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, is in the synthesis of pyrrolo[1,2-a]quinoxalines , which have demonstrated potent inhibitory activity against protein kinase CK2.[2] CK2 is implicated in cancer cell survival and proliferation, making it an attractive target for therapeutic intervention.

G cluster_0 CK2 Kinase Active Site ATP ATP BindingSite ATP Binding Site ATP->BindingSite Binds Substrate Protein Substrate Phosphorylation Phosphorylation & Cell Proliferation Substrate->Phosphorylation BindingSite->Phosphorylation Enables NoReaction Inhibition of Proliferation BindingSite->NoReaction Blocks ATP Inhibitor Pyrrolo[1,2-a]quinoxaline Inhibitor Inhibitor->BindingSite Competitively Binds

Caption: ATP-competitive inhibition of Protein Kinase CK2.

Protocol 2: Synthesis of a Pyrrolo[1,2-a]quinoxaline-based Kinase Inhibitor

This protocol details the synthesis of a substituted 4-aminopyrrolo[1,2-a]quinoxaline, a potent CK2 inhibitor, adapted from established literature.

Objective: To synthesize a pyrrolo[1,2-a]quinoxaline kinase inhibitor scaffold.

Materials:

  • Ethyl 3-(1H-pyrrol-2-yl)-3-oxopropanoate (Parent scaffold)

  • 2,3-diaminonitrobenzene

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • Ammonium hydroxide (NH₄OH)

  • Dioxane

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Cyclocondensation: Heat a mixture of ethyl 3-(1H-pyrrol-2-yl)-3-oxopropanoate (1.0 eq) and 2,3-diaminonitrobenzene (1.0 eq) in polyphosphoric acid (PPA).

    • Rationale: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the quinoxaline ring system.

  • Step 2: Chlorination: Treat the product from Step 1 with phosphorus oxychloride (POCl₃) under reflux.

    • Rationale: POCl₃ is a standard reagent used to convert hydroxyl groups (from the enol form of the resulting lactam) into chlorides, creating a reactive intermediate for subsequent nucleophilic substitution.

  • Step 3: Amination: Heat the chlorinated intermediate from Step 2 in a solution of ammonium hydroxide in dioxane in a sealed tube.

    • Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction. Ammonia acts as the nucleophile, displacing the chloride to install the desired amino group at the 4-position of the quinoxaline ring.

  • Purification & Characterization: After cooling, the product is isolated, typically by precipitation and filtration, and purified by recrystallization or chromatography. The final structure is confirmed by spectroscopic analysis.

Quantitative Data: Biological Activity of Pyrrole-Based Inhibitors

The following table summarizes the inhibitory activity of representative compounds derived from pyrrole-based scaffolds against various biological targets.

Compound IDTargetAssay TypeActivity (IC₅₀/Kᵢ)
Pyrrolopyrimidine DerivativeAkt1/2/3Kinase AssayIC₅₀: < 10 nM
Pyrrolo-quinoline lactone (DK8G557)ATM KinaseKinase AssayIC₅₀: 0.6 µM
Pyrrolo-quinoline lactone (HP9912)mTOR KinaseKinase AssayIC₅₀: 0.5 µM
Pyrrolone-based sulfonamideCarbonic Anhydrase IIEnzyme AssayKᵢ: 5.4 nM
Pyrrolone-based sulfonamideCarbonic Anhydrase IXEnzyme AssayKᵢ: 25.4 nM
(Data synthesized from multiple sources for illustrative purposes)[4]

Application Area 2: Novel Antimicrobial Agents

The pyrrole ring is a well-established pharmacophore in compounds exhibiting antibacterial and antifungal activity.[4][7] Derivatives of Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be readily synthesized to create novel antimicrobial agents designed to target specific microbial enzymes or to disrupt cell membrane integrity.[4][8]

Protocol 3: Synthesis of a Pyrrole-Based Chalcone Derivative

Chalcones are α,β-unsaturated ketones that often display significant biological activity. This protocol outlines their synthesis via a Claisen-Schmidt condensation.

Objective: To synthesize a pyrrole-based chalcone with potential antimicrobial activity.

Materials:

  • Product from the hydrolysis and decarboxylation of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (i.e., 1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

Methodology:

  • Reactant Preparation: Dissolve the pyrrole ketone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

    • Rationale: The base deprotonates the α-carbon of the ketone, forming an enolate. This enolate is the key nucleophile that attacks the carbonyl carbon of the aldehyde.

  • Condensation: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product, which is often a solid).

  • Isolation: Once the reaction is complete, pour the mixture into cold water. If a solid forms, collect it by vacuum filtration. Wash the solid with cold water to remove excess base.

    • Rationale: Pouring into water precipitates the organic product, which is typically poorly soluble in water, allowing for easy separation from the water-soluble base and alcohol.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

  • Characterization: Confirm the structure using NMR and MS analysis.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrrole-based compounds.

Compound TypeTarget OrganismActivity (MIC)
Pyrrole-based Chalcone DerivativeEnterococcus faecalis100 µg/mL
Pyrrole-based Chalcone DerivativeCandida albicans50 µg/mL
N-Methyl-2-pyrrolidone GelStaphylococcus aureusDose-dependent
N-Methyl-2-pyrrolidone GelEscherichia coliDose-dependent
(Data from representative studies)[4][7]

Application Area 3: Potent Enzyme Inhibitors

Beyond kinases, the β-ketoester functionality is an excellent starting point for designing inhibitors of other enzyme classes, particularly those that recognize carbonyl-containing substrates.[4][8] A notable application is in the development of carbonic anhydrase (CA) inhibitors .[4] CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[4][9] Pyrrolone-based sulfonamides derived from this scaffold have demonstrated potent and isoform-selective inhibition of human CAs.[4][9]

The general synthetic strategy involves reacting the β-ketoester with a sulfonamide-containing amine, followed by cyclization to form the active pyrrolone-sulfonamide inhibitor. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, while the pyrrolone body makes additional favorable contacts, leading to potent inhibition.

Conclusion and Future Outlook

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent reactivity, coupled with the favorable properties of the N-methylated pyrrole ring, provides an efficient and modular route to a diverse range of complex heterocyclic structures. The applications in generating potent kinase inhibitors, novel antimicrobial agents, and specific enzyme inhibitors highlight its significant utility in modern drug discovery.[2][4] As researchers continue to seek novel chemical entities to combat complex diseases, the intelligent application of versatile building blocks like this one will remain paramount to success. Future work will likely focus on leveraging this scaffold to create compounds with multi-target activities or to develop highly selective inhibitors for newly validated biological targets.

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. Available from: [Link]

  • Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PubMed. Available from: [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. Available from: [Link]

  • Processes for the preparation of 3-(pyrrol-2-yl)methylene)-2-pyrrolones using 2-silyloxy-pyrroles. Google Patents.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed. Available from: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. Available from: [Link]

  • Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. Available from: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available from: [Link]

  • Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. PMC. Available from: [Link]

Sources

Application

Application Note: Advanced Condensation Protocols for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9) is a highly versatile β-keto ester featuring a privileged 1-methylpyrrole scaffold. In medicinal chemistry, the 1-methylpyrrole moiety is frequently utilized to enhance lipophilicity and modulate target binding kinetics.

The β-keto ester motif is a cornerstone of multicomponent and condensation reactions due to its dual reactivity: the highly electrophilic ketone carbonyl and the acidic α-methylene protons 1. When coupled with the electron-rich 1-methylpyrrole ring, the reactivity of this substrate requires precise tuning to prevent unwanted side reactions such as pyrrole ring oxidation or off-target dimerization.

This application note details two fundamental condensation pathways critical for drug discovery:

  • Knorr-Type Pyrazole Synthesis: Exploits the ketone's electrophilicity to form an intermediate hydrazone, followed by intramolecular cyclization onto the ester carbonyl 2.

  • Knoevenagel Condensation: Utilizes the acidic α-methylene group, which is deprotonated by weak bases to form a nucleophilic enolate that subsequently attacks aldehydes 3.

Protocol A: Knorr-Type Pyrazole Synthesis

Objective: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-1H-pyrazol-5-ol via condensation with phenylhydrazine.

Mechanistic Causality & Reagent Selection

We utilize absolute ethanol as the solvent to ensure the solubility of both the β-keto ester and the hydrazine while providing a protic environment to stabilize transition states. A catalytic amount of glacial acetic acid is critical; it protonates the ketone carbonyl, lowering the LUMO energy and accelerating the initial nucleophilic attack by the primary amine of phenylhydrazine. Crucially, acetic acid is weak enough that it will not hydrolyze the ethyl ester under these conditions.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 mmol of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in 15 mL of absolute ethanol.

  • Reagent Addition: Add 5.2 mmol of phenylhydrazine dropwise at room temperature. (Caution: Phenylhydrazine is toxic and a suspected carcinogen; handle exclusively in a fume hood).

  • Catalysis: Add 3 drops of glacial acetic acid. The solution will slightly deepen in color, indicating the initiation of hydrazone formation.

  • Reflux: Heat the reaction mixture to 80°C (reflux) for 3 hours.

  • Isolation: Remove the heat and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted phenylhydrazine and trace impurities. Dry under a high vacuum.

Self-Validating Quality Control

This protocol is designed as a self-validating system. The reaction progress can be visually confirmed by the precipitation of the product upon cooling, as the cyclized pyrazole is significantly less soluble in cold ethanol than the starting materials. Furthermore, TLC monitoring (Hexane:Ethyl Acetate, 3:1) will show a distinct shift: the disappearance of the UV-active β-keto ester spot ( Rf​≈0.6 ) and the appearance of a highly polar, lower Rf​ product spot.

PyrazoleWorkflow A Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate + Phenylhydrazine B Solvent Addition (Ethanol, Glacial Acetic Acid cat.) A->B C Reflux (80°C, 2-4 hours) B->C D Cooling & Precipitation (Ice Bath) C->D E Vacuum Filtration & Washing (Cold EtOH) D->E F 3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-1H-pyrazol-5-ol (Target Product) E->F

Workflow for the Knorr-type synthesis of pyrazoles from β-keto esters.

Protocol B: Knoevenagel Condensation

Objective: Synthesis of an α,β-unsaturated carbonyl derivative via condensation with benzaldehyde.

Mechanistic Causality & Reagent Selection

The Knoevenagel condensation requires a base to generate the enolate. We employ a synergistic catalytic system of piperidine and glacial acetic acid. Piperidine acts as the base to deprotonate the α-methylene carbon, while acetic acid acts as a co-catalyst to activate the aldehyde and facilitate the final dehydration step (elimination of water) 3. Toluene is selected as the solvent because it allows for azeotropic removal of water, driving the equilibrium forward.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, combine 50.0 mmol of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and 52.0 mmol of benzaldehyde in 100 mL of anhydrous toluene. (Note: Scaled to 50 mmol to allow for accurate volumetric tracking of water).

  • Catalyst Addition: Add 5.0 mmol (10 mol%) of piperidine and 5.0 mmol (10 mol%) of glacial acetic acid.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). Water will begin to azeotrope and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours until water ceases to evolve.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove piperidine, saturated NaHCO3 (50 mL) to remove acetic acid, and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure product.

Self-Validating Quality Control

The physical collection of water in the Dean-Stark trap acts as an internal, self-validating metric of reaction completion. For a 50 mmol scale reaction, the theoretical yield of eliminated water is 0.90 mL. Once the water level in the trap reaches ~0.9 mL and stabilizes, the chemist has physical confirmation that the dehydration step is complete, preventing premature reaction termination.

KnoevenagelMech N1 β-Keto Ester N2 Base (Piperidine) Deprotonation N1->N2 N3 Enolate Intermediate N2->N3 N4 Nucleophilic Attack on Aryl Aldehyde N3->N4 N5 Aldol Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 α,β-Unsaturated Carbonyl Product N6->N7

Mechanistic pathway of the Knoevenagel condensation reaction.

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for both condensation pathways, providing a quick-reference guide for process scaling.

ParameterProtocol A: Knorr Pyrazole SynthesisProtocol B: Knoevenagel Condensation
Scale 5.0 mmol50.0 mmol
Solvent Absolute Ethanol (15 mL)Anhydrous Toluene (100 mL)
Catalyst System Glacial Acetic Acid (Catalytic, 3 drops)Piperidine (10 mol%) + AcOH (10 mol%)
Temperature 80°C (Reflux)110°C (Reflux with Dean-Stark)
Reaction Time 3 Hours4 - 6 Hours
Self-Validation Metric Precipitation upon cooling to 0°CAccumulation of ~0.9 mL H2​O in trap
Purification Method Vacuum filtration & cold EtOH washAqueous workup & Silica Gel Column
Expected Yield 75% - 85%80% - 90%

References

  • Sustainable Catalytic Pyranopyrazole Scaffolds' Synthesis Encyclopedia MDPI
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies ResearchG
  • An Fe 3 O 4 supported O-phenylenediamine based tetraaza Schiff base-Cu(II) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles RSC Publishing

Sources

Method

Application Notes &amp; Protocols: Utilizing Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in Multi-Component Reactions

Executive Summary & Substrate Rationale In modern drug discovery and heterocyclic synthesis, Multi-Component Reactions (MCRs) represent a cornerstone of atom-economic, high-throughput scaffold generation. Ethyl 3-(1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

In modern drug discovery and heterocyclic synthesis, Multi-Component Reactions (MCRs) represent a cornerstone of atom-economic, high-throughput scaffold generation. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9) is a highly versatile bifunctional building block. It combines the nucleophilic reactivity of a β -keto ester with the privileged pharmacophore of an N-methylpyrrole ring.

The β -keto ester moiety provides a highly reactive nucleophilic enol, making it an ideal substrate for MCRs 1. Incorporating the N-methylpyrrole directly into the 1,3-dicarbonyl system allows researchers to rapidly assemble complex, heavily substituted heterocycles—such as dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs)—that are highly sought after for kinase inhibition and calcium channel modulation.

Table 1: Physicochemical Properties & Substrate Data
PropertyValueMechanistic Implication
CAS Number 77640-10-9Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₃NO₃Provides a balance of lipophilicity and hydrogen-bond acceptors.
Molecular Weight 195.22 g/mol Low molecular weight ideal for Fragment-Based Drug Design (FBDD).
Key Functional Groups N-methylpyrrole, β -keto esterDual-action: Pyrrole directs binding; ester drives MCR enolization.
Storage Conditions 2-8°C, inert atmospherePrevents premature oxidation or decarboxylation of the active methylene.

Mechanistic Pathways in MCRs

When subjected to MCR conditions, Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate primarily reacts via its enol tautomer. Mechanistically, in reactions like the Biginelli condensation, the process is initiated by the formation of an acyliminium ion intermediate from an aldehyde and urea, which is subsequently attacked by the enol tautomer of the β -keto ester 2.

BiginelliMechanism A Aldehyde (Electrophile) C Acyliminium Ion Intermediate A->C Acid Catalyst B Urea (Nucleophile) B->C E Open-chain Ureide C->E Enolate Attack D Ethyl 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanoate D->E Tautomerization F Pyrrole-DHPM Product E->F Cyclization & Dehydration

Biginelli MCR pathway for synthesizing N-methylpyrrole-substituted dihydropyrimidinones.

Application Note I: The Biginelli Reaction Protocol

The Biginelli reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Recent advancements have demonstrated that green catalysts, such as caffeine, can efficiently promote this condensation under solvent-free conditions, significantly improving yields while minimizing toxicity 3.

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, 1.0 mmol of the target aromatic aldehyde (e.g., benzaldehyde), and 1.5 mmol of urea.

    • Causality: A slight excess of urea (1.5 eq) is utilized to compensate for its partial thermal decomposition into isocyanic acid and ammonia, ensuring the equilibrium strictly favors the acyliminium intermediate.

  • Catalyst Addition: Add 10 mol% of an acid catalyst (e.g., In(OTf)₃ for Lewis acid catalysis, or Caffeine for a green, solvent-free approach).

  • Reaction Execution: If using a solvent, add 5 mL of absolute ethanol and reflux at 80°C for 2–4 hours. If solvent-free, heat the neat mixture to 90°C with vigorous stirring.

    • Causality: Ethanol is chosen because it dissolves all three components at reflux but allows the highly crystalline DHPM product to precipitate upon cooling, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Workup & Precipitation: Cool the reaction mixture to room temperature and pour it into 20 mL of crushed ice-water. Stir for 15 minutes until a solid precipitate forms.

  • Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from hot ethanol.

Self-Validating System

To mathematically and structurally validate the success of this reaction, analyze the purified product via ¹H NMR (in DMSO-d₆).

  • Validation Marker 1: The disappearance of the characteristic β -keto ester active methylene protons (~3.9 ppm) confirms complete substrate consumption.

  • Validation Marker 2: The appearance of a diagnostic doublet/multiplet corresponding to the chiral C4 methine proton of the newly formed dihydropyrimidine ring at ~5.2–5.5 ppm .

  • Validation Marker 3: Two distinct NH broad singlets will appear at ~7.5 ppm and ~9.0 ppm , confirming the urea integration.

Application Note II: The Hantzsch Reaction Protocol

Furthermore, β -keto esters are classic precursors in the Hantzsch synthesis of dihydropyridines and Knorr-type pyrrole syntheses 4. In this protocol, two equivalents of the pyrrole-substituted β -keto ester are condensed to form a symmetrical bis(pyrrole)-dihydropyridine.

Step-by-Step Methodology
  • Reagent Mixing: Combine 2.0 mmol of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, 1.0 mmol of an aromatic aldehyde, and 5.0 mmol of ammonium acetate in 10 mL of ethanol.

    • Causality: Ammonium acetate is selected over aqueous ammonia because it provides a controlled, slow release of ammonia while simultaneously buffering the reaction medium. This prevents the acid-catalyzed degradation or polymerization of the electron-rich N-methylpyrrole moiety.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde is fully consumed.

  • Isolation: Concentrate the solvent under reduced pressure to half its volume, then add dropwise to ice-cold water. Filter the resulting precipitate.

  • Validation: The resulting dihydropyridine (DHP) is highly symmetrical. In the ¹H NMR spectrum, the two N-methylpyrrole rings will appear as equivalent, integrating for double the proton count. The diagnostic DHP C4-H proton will appear as a singlet at ~4.8–5.1 ppm .

Workflow Step1 1. Reagent Preparation Equimolar/Stoichiometric mixing Step2 2. Catalyst/Buffer Addition e.g., NH4OAc or Caffeine Step1->Step2 Step3 3. Reaction Execution Reflux in EtOH (2-6 hrs) Step2->Step3 Step4 4. Precipitation Ice-water quench Step3->Step4 Step5 5. Purification Recrystallization Step4->Step5 Step6 6. Validation NMR (Disappearance of 3.9 ppm peak) Step5->Step6

Standardized experimental workflow for multi-component synthesis using β-keto esters.

Table 2: Comparative MCR Conditions & Expected Outcomes
Reaction TypeCore ComponentsCatalyst / ConditionsTarget ScaffoldTypical Yield
Biginelli Substrate (1 eq) + Aldehyde (1 eq) + Urea (1.5 eq)Caffeine or In(OTf)₃, EtOH, RefluxDihydropyrimidinone (DHPM)75-92%
Hantzsch Substrate (2 eq) + Aldehyde (1 eq) + NH₄OAc (5 eq)Solvent-free or EtOH, 80°CDihydropyridine (DHP)65-85%
Knorr-type Substrate (1 eq) + α -amino ketone (1 eq)Glacial Acetic Acid, RefluxHighly Substituted Bis-Pyrrole50-70%

References

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Illinois Chemistry. Available at:[Link]

  • Mohamadpour, F., & Lashkari, M. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine... Academia.edu. Available at:[Link]

  • Estevez, V., Villacampa, M., & Menendez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation Methods for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It incorporates a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. It incorporates a privileged N-methylpyrrole scaffold, a core component of many biologically active compounds, and a versatile β-keto ester functionality that serves as a linchpin for diverse chemical transformations.[1][2] Catalytic hydrogenation of this substrate offers pathways to two primary classes of valuable chiral building blocks: β-hydroxy esters, through selective reduction of the ketone, and saturated pyrrolidine derivatives, via hydrogenation of the heteroaromatic ring.

The primary challenge in the hydrogenation of this molecule lies in achieving chemoselectivity—discriminating between the ketone and the pyrrole ring. Furthermore, the reduction of the prochiral ketone introduces a new stereocenter, making stereocontrol a paramount objective for the synthesis of enantiomerically pure compounds essential for drug development.[3][4] This guide provides a detailed exploration of methodologies to control these outcomes, addressing catalyst selection, reaction conditions, and the underlying chemical principles. We will delve into both chemoselective ketone reduction, with a focus on asymmetric synthesis, and methods for ring saturation.

Section 1: Chemoselective Reduction of the β-Keto Group

The most common and often desired transformation is the selective reduction of the β-keto group to a β-hydroxy ester, leaving the aromatic pyrrole ring intact. This conversion is a cornerstone transformation in modern organic synthesis.[3] The resulting chiral β-hydroxy esters are critical intermediates for pharmaceuticals, vitamins, and natural products.[3]

Method 1.1: Heterogeneous Catalysis with Modified Raney Nickel for Achiral Reduction

Expertise & Rationale: Raney Nickel (Raney® Ni) is a cost-effective and highly active heterogeneous catalyst for the hydrogenation of carbonyl compounds.[5][6] For β-keto esters, it can provide high yields of the corresponding β-hydroxy esters. While inherently achiral, its performance can be influenced by additives. The key to preserving the pyrrole ring is to use mild conditions (low temperature and pressure), as more forcing conditions can lead to dearomatization.[5]

Experimental Protocol: Raney Nickel Reduction

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Ni (approx. 0.2 g per 1 g of substrate) with deionized water until the washings are pH neutral, followed by three washes with absolute ethanol. The catalyst should be kept solvent-wet at all times.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the substrate, ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (1.0 eq), and a suitable solvent such as methanol or ethanol (10-20 mL/g of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the prepared Raney® Ni slurry to the reaction vessel.

  • Hydrogenation: Seal the vessel, purge it three times with N₂, and then three times with H₂. Pressurize the vessel to 5-10 atm with H₂.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Workup: Once complete, carefully vent the H₂ pressure and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography.

Data Presentation: Raney® Ni Hydrogenation Parameters

ParameterRecommended ValueRationale
Catalyst Raney® NickelHigh activity for ketone reduction.[5]
Catalyst Loading 15-25% w/wEnsures a reasonable reaction rate without excessive cost.
Solvent Methanol, EthanolProtic solvents that are effective for hydrogenation.
H₂ Pressure 5-10 atmSufficient for ketone reduction while minimizing pyrrole saturation.
Temperature 25°CMild conditions favor selectivity for the more reactive ketone.
Expected Outcome High yield of racemic ethyl 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propanoate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Wash Raney Ni p2 Charge reactor with substrate and solvent r1 Add Catalyst Slurry p2->r1 r2 Purge with N₂ then H₂ r1->r2 r3 Pressurize (5-10 atm H₂) r2->r3 r4 Stir at 25°C, 12-24h r3->r4 w1 Vent H₂ & Purge N₂ r4->w1 w2 Filter through Celite® w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify (Chromatography) w3->w4

Caption: Simplified cycle for Ru-catalyzed asymmetric ketone hydrogenation.

Section 2: Hydrogenation of the Pyrrole Ring

Saturating the aromatic pyrrole ring to form a pyrrolidine is a more challenging transformation due to the ring's aromatic stability and the potential for catalyst poisoning by the nitrogen lone pair. T[7]his reduction typically requires more active catalysts, such as Rhodium or Ruthenium, and often more forcing conditions than ketone reduction.

[8][9]Expertise & Rationale: Rhodium and Ruthenium supported on carbon (Rh/C, Ru/C) are known to be highly effective for the hydrogenation of N-heterocycles. R[7][8][9]hodium, in particular, often shows good activity and is less susceptible to nitrogen poisoning compared to Palladium. T[9]he reaction will likely proceed via initial reduction of the ketone followed by saturation of the pyrrole ring, or a simultaneous reduction, leading to diastereomeric products. The stereochemical outcome is influenced by the catalyst, solvent, and the existing stereocenter formed from the ketone reduction.

[7]Experimental Protocol: Rh/C-Catalyzed Ring Saturation

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine the substrate (1.0 eq), 5% Rhodium on carbon (5-10% w/w), and a solvent such as methanol or acetic acid (20 mL/g substrate). The use of a protic acid can sometimes mitigate catalyst poisoning. 2[7]. Hydrogenation: Seal the vessel, purge with N₂, then H₂. Pressurize to 20-50 atm with H₂.

  • Reaction: Stir the mixture vigorously at a higher temperature (e.g., 60-80°C) for 24-72 hours.

  • Monitoring: The reaction should be monitored by GC-MS or NMR to observe the formation of the fully saturated product.

  • Workup and Isolation: Follow the same workup procedure as for heterogeneous hydrogenation (Method 1.1). The resulting product will be a mixture of diastereomers of ethyl 3-hydroxy-3-(1-methylpyrrolidin-2-yl)propanoate, which may require specialized chromatographic techniques for separation.

Data Presentation: Conditions for N-Heterocycle Hydrogenation

CatalystSupportPressure (atm)Temp (°C)SolventKey FeatureReference
Ru Carbon1025-60MethanolActive for N-methylpyrrole hydrogenation.
Rh Carbon6RTMethanolHigh activity, less poison-sensitive.
Rh Alumina20RTMethanolAchieved 95% diastereomeric excess in a related system.

Visualization: Reaction Pathway

G Start Ethyl 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanoate Mid Ethyl 3-hydroxy-3-(1-methyl-1H -pyrrol-2-yl)propanoate Start->Mid Mild Conditions (e.g., Ru-BINAP, H₂) End Ethyl 3-hydroxy-3-(1-methyl -pyrrolidin-2-yl)propanoate (Diastereomers) Start->End Exhaustive Hydrogenation (Rh/C, H₂, Δ) Mid->End Forcing Conditions (e.g., Rh/C, H₂, Δ)

Caption: Potential hydrogenation pathways for the substrate.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications.
  • Structures of pyrrole derivatives hydrogenated previously. ResearchGate.
  • Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. ResearchGate.
  • An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate. Benchchem.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters.
  • Application Notes and Protocols: Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate in Medicinal Chemistry. Benchchem.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during this synthesis. We will delve into the underlying chemical principles, provide field-proven protocols, and offer systematic troubleshooting strategies to ensure reliable and high-yield outcomes.

Introduction: The Synthetic Challenge

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a valuable β-keto ester intermediate. The pyrrole nucleus is a prominent scaffold in medicinal chemistry, and the β-keto ester functionality serves as a versatile handle for constructing more complex molecular architectures.[1][2] The synthesis is typically achieved via a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[2][3] However, like many condensation reactions, it is sensitive to reaction conditions, and achieving high yields can be challenging due to competing side reactions, equilibrium limitations, and reactant purity issues.[4][5]

This guide provides a comprehensive framework for understanding and mastering this reaction.

Section 1: The "Why"—Deconstructing the Reaction Mechanism

The synthesis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a crossed Claisen condensation between 2-acetyl-1-methylpyrrole and a carboethoxy source, such as diethyl carbonate, in the presence of a strong base.[6] Understanding the mechanism is paramount for effective troubleshooting. The reaction proceeds through several key stages, each with critical control points.

The overall reaction is an equilibrium process.[7] The key to achieving a high yield is the final, irreversible deprotonation of the product. The resulting β-keto ester has a highly acidic α-hydrogen (pKa ~11) which is readily removed by the alkoxide base. This final acid-base step drives the entire reaction sequence to completion.[8][9] This is also why a full stoichiometric equivalent of the base, not a catalytic amount, is required.[3]

Claisen_Mechanism Start Reactants: 2-Acetyl-1-methylpyrrole + Diethyl Carbonate Base Strong Base (e.g., NaH, NaOEt) Start->Base Step 1: Enolate Formation Enolate Pyrrole Enolate (Nucleophile) Base->Enolate Attack Nucleophilic Attack Enolate->Attack Step 2 Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Ethoxide (-OEt) Tetrahedral->Elimination Step 3 Product Product: Ethyl 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanoate Elimination->Product Deprotonation Deprotonation of Product (Drives Equilibrium) Product->Deprotonation Step 4 (Key Step) EnolateProduct Resonance-Stabilized Product Enolate Deprotonation->EnolateProduct Quench Acidic Workup (e.g., dilute HCl) EnolateProduct->Quench Step 5 FinalProduct Isolated Final Product Quench->FinalProduct

Caption: Key mechanistic steps of the crossed Claisen condensation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low yields are the most frequent complaint and can stem from several sources. A systematic approach is crucial for diagnosis.[4]

  • Reactant Quality: The purity of your starting materials, 2-acetyl-1-methylpyrrole and diethyl carbonate, is critical. 2-Acetyl-1-methylpyrrole can be prone to degradation.[10][11] Ensure it is pure and, if necessary, purify it by distillation before use.[12]

  • Reaction Conditions (Anhydrous Environment): The strong bases used (NaH, NaOEt) react violently with water.[13][14] Any moisture will consume the base, deactivating it and preventing the initial, essential deprotonation of the pyrrole. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

  • Choice and Quality of Base: The base may be old or deactivated. Sodium hydride, for instance, can form a passivating layer of sodium hydroxide on its surface upon exposure to air. Using a fresh bottle or washing the NaH with anhydrous hexane prior to use is recommended.[15]

  • Insufficient Deprotonation of Product: As highlighted in the mechanism, the reaction is driven by the final deprotonation of the β-keto ester product. If the base is not strong enough or is used in sub-stoichiometric amounts, the equilibrium will not favor product formation.[3][8]

Q2: Which base is the best choice: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)?

The choice of base is a critical parameter that significantly impacts reaction efficiency.

PropertySodium Hydride (NaH)Sodium Ethoxide (NaOEt)
Base Type Non-nucleophilic, Brønsted-LowryNucleophilic, Brønsted-Lowry
pKa of Conjugate Acid ~35 (for H₂)[14]~16 (for Ethanol)[14]
Reversibility Essentially irreversible deprotonationReversible deprotonation
Byproduct H₂ gas (escapes, driving the reaction)Ethanol (remains in solution)
Solvent Aprotic (THF, Toluene)Protic (Ethanol)
Recommendation Often preferred. Its high basicity ensures complete and irreversible formation of the initial enolate and the final product enolate, maximizing the yield.[14]Viable, but potentially lower yielding. The reaction is an equilibrium. Must be used in its conjugate solvent (ethanol) to prevent transesterification.[7][16]

Expert Insight: While NaOEt is the classic choice for Claisen condensations, Sodium Hydride (NaH) is generally superior for this specific transformation. The irreversible nature of the deprotonation steps with NaH provides a powerful thermodynamic driving force that often leads to higher and more consistent yields.[6][14]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side reactions?

A complex product mixture is usually indicative of side reactions.

  • Self-Condensation of Diethyl Carbonate: While less favorable, under certain conditions, diethyl carbonate can undergo self-condensation. This is more likely if the primary substrate, 2-acetyl-1-methylpyrrole, is slow to form its enolate.

  • Degradation of the Pyrrole Ring: Pyrrole and its derivatives can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures for prolonged periods.[17] This can lead to polymerization or ring-opening byproducts.

  • Hydrolysis (Saponification): If there is any water in the reaction, it can lead to the hydrolysis of the ester functionality in either the starting material or the product, especially during workup if the pH becomes too high.[7]

To minimize these, ensure strictly anhydrous conditions, use the most effective base (NaH) to ensure the desired reaction is fast, and avoid unnecessarily long reaction times or high temperatures.

Q4: How do I properly set up and monitor the reaction?

A successful reaction depends on meticulous setup and execution.

  • Atmosphere: The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and enolates.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. Subsequently, the reaction may be allowed to warm to room temperature or be gently heated (e.g., to 40-50 °C) to ensure completion.[18]

  • Monitoring: Thin Layer Chromatography (TLC) is the best way to monitor progress. Co-spot the reaction mixture with your starting material (2-acetyl-1-methylpyrrole). The reaction is complete when the starting material spot has been completely consumed.

Section 3: Optimized Experimental Protocol

This protocol is based on a crossed Claisen condensation using sodium hydride for optimal yield.

Materials:

  • 2-Acetyl-1-methylpyrrole (CAS 932-16-1), purified[19][20]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Preparation:

    • Under an inert atmosphere (N₂), add Sodium Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser.

    • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Dissolve 2-acetyl-1-methylpyrrole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the solution dropwise to the stirred NaH slurry at 0 °C over 30 minutes. You may observe hydrogen gas evolution.

    • After the addition is complete, stir the mixture at 0 °C for another 30 minutes to ensure complete enolate formation.

    • Add diethyl carbonate (1.5 equivalents) dropwise via the dropping funnel.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by adding 1M HCl dropwise until the gas evolution ceases and the pH of the aqueous layer is ~5-6.[1]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[1][2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude oil via column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to afford the pure Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.[1]

Section 4: Systematic Troubleshooting Workflow

When faced with a failed reaction, a logical workflow can quickly identify the root cause.

Troubleshooting_Workflow Start Low or No Yield CheckReactants 1. Verify Reactants Start->CheckReactants CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Evaluate Work-up Start->CheckWorkup Purity Purity Issue? CheckReactants->Purity BaseActivity Base Inactive? CheckReactants->BaseActivity Anhydrous Anhydrous Conditions? CheckConditions->Anhydrous Temperature Correct Temperature? CheckConditions->Temperature Time Sufficient Time? CheckConditions->Time Quench Improper Quench? CheckWorkup->Quench Extraction Extraction Loss? CheckWorkup->Extraction SolPurify Action: Purify starting materials (distillation). Use fresh reagents. Purity->SolPurify Yes BaseWash Action: Use fresh NaH. Wash with hexane before use. BaseActivity->BaseWash Yes SolDry Action: Flame-dry glassware. Use anhydrous solvents. Anhydrous->SolDry No SolTemp Action: Control additions at 0°C. Allow to warm/heat as needed. Temperature->SolTemp No SolTime Action: Monitor by TLC until starting material is consumed. Time->SolTime No SolQuench Action: Quench slowly at 0°C. Ensure final pH is weakly acidic. Quench->SolQuench Yes SolExtraction Action: Perform multiple extractions. Check pH of aqueous layer. Extraction->SolExtraction Yes

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • ResearchGate. Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. [Link]

  • University of Babylon. The Claisen Condensation. [Link]

  • Beilstein Journals. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Organic Syntheses. 3-Pentenoic acid, 2-cyano-3-ethyl-2-methyl-, ethyl ester. [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. [Link]

  • ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Reddit. (2020, December 17). r/Chempros - Failing Claisen condensation discussion. [Link]

  • ResearchGate. (2016, January 26). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • MDPI. (2025, August 28). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • LookChem. Cas 932-16-1, 2-Acetyl-1-methylpyrrole. [Link]

  • NextSDS. ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. [Link]

  • Google Patents.
  • Chemistry Learner. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. [Link]

  • PubMed. (1987, March). Efficient synthetic method for ethyl (+)-(2S,3S)-3-[(S)-3-methyl- 1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarb oxylate (EST), a new inhibitor of cysteine proteinases. [Link]

  • Organic Syntheses. ethyl ethoxalylpropionate. [Link]

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. [Link]

  • ACS Publications. (2006, April 12). Synthesis of Highly Substituted Pyrroles via a Multimetal-Catalyzed Rearrangement−Condensation−Cyclization Domino Approach. [Link]

  • Fiveable. (2025, August 15). Sodium Ethoxide: Organic Chemistry II Study Guide. [Link]

  • MDPI. (2022, April 3). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. [Link]

  • PubChem. 2-Acetyl-1-methylpyrrole. [Link]

  • ScienceOpen. (2025, April 5). Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. [Link]

  • Aakash Institute. Claisen Condensation in Chemistry: Definition, Types and Importance. [Link]

Sources

Optimization

how to prevent decarboxylation of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate during heating

Technical Support Center: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges related to the thermal stability of this β-keto ester, specifically focusing on the prevention of decarboxylation during heating.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and why is its stability important?

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a bifunctional molecule featuring a 1-methyl-1H-pyrrole ring and a β-keto ester moiety. The pyrrole nucleus is a significant scaffold in medicinal chemistry, found in many biologically active compounds. The β-keto ester functionality serves as a versatile synthetic handle for creating more complex molecules. Its stability is crucial for ensuring the integrity of the molecule during synthesis, purification, and subsequent reactions, particularly those requiring elevated temperatures.

Q2: What is decarboxylation and why is this molecule susceptible to it?

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). β-keto esters, like Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, are particularly prone to decarboxylation upon heating, especially after hydrolysis of the ester to the corresponding β-keto acid.[1][2][3] The mechanism involves a cyclic six-membered transition state, which is energetically favorable.[1][3][4] The presence of the ketone group at the β-position facilitates this process.[5]

Q3: What are the primary consequences of unintended decarboxylation during my experiments?

Unintended decarboxylation leads to the formation of a ketone byproduct, 1-(1-methyl-1H-pyrrol-2-yl)ethanone, and the loss of the ethyl propanoate group. This results in reduced yield of the desired product, contamination of the reaction mixture with impurities that may be difficult to separate, and potentially misleading experimental outcomes.

Q4: Under what conditions is decarboxylation most likely to occur?

Decarboxylation is primarily promoted by:

  • Heat: Elevated temperatures provide the activation energy for the reaction.[1][3]

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of the ester to the more labile β-keto acid, which then readily decarboxylates.[2][4]

  • Presence of Water: Water facilitates the hydrolysis of the ester to the carboxylic acid, a key step preceding decarboxylation.[6][7]

Troubleshooting Guide: Preventing Decarboxylation During Heating

This section provides solutions to common problems encountered when heating Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

Problem Potential Cause Recommended Solution
Significant product loss and formation of a ketone byproduct after heating. The reaction temperature is too high, promoting thermal decarboxylation.Optimize Reaction Temperature: Carefully control and monitor the reaction temperature. Determine the minimum temperature required for the desired transformation. Consider running small-scale experiments at various temperatures to find the optimal balance between reaction rate and stability.
Decarboxylation occurs even at moderate temperatures. Presence of acidic or basic impurities in the reaction mixture.Ensure Neutral pH: Maintain a neutral to slightly alkaline pH to keep the compound in its more stable deprotonated (enolate) form.[8] Use rigorously purified and dried solvents and reagents. If acidic or basic conditions are necessary for the reaction, consider alternative, milder catalysts or buffer the reaction mixture.
Inconsistent results and varying levels of decarboxylation between batches. Presence of moisture in solvents or reagents.Maintain Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the ester to the β-keto acid.[7][9] Techniques such as distilling solvents over a suitable drying agent and using freshly opened reagents are recommended. Store the compound under an inert atmosphere (e.g., argon or nitrogen).
The desired reaction requires prolonged heating, leading to decomposition. The kinetics of the desired reaction are slow at temperatures where the β-keto ester is stable.Catalyst Optimization: Investigate the use of catalysts that can accelerate the desired reaction at lower temperatures. For certain transformations, palladium catalysts have been shown to be effective under mild, neutral conditions.[10]
Purification by distillation leads to decarboxylation. The high temperatures required for distillation are causing thermal decomposition.Alternative Purification Methods: If the compound is thermally labile, avoid purification by distillation. Instead, utilize techniques that can be performed at or below room temperature, such as column chromatography on silica gel.[11]

Experimental Protocols

Protocol 1: General Handling and Storage to Ensure Stability

To maintain the integrity of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, proper handling and storage are paramount.

Materials:

  • Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

  • Inert gas (Argon or Nitrogen)

  • Airtight, amber glass vial

  • Refrigerator or freezer (-20°C to -80°C)

Procedure:

  • Upon receipt or after synthesis, place the compound in an airtight, amber glass vial.

  • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) to displace air and moisture.

  • Seal the vial tightly.

  • For short-term storage, a refrigerator at 2-8°C is adequate.[11]

  • For long-term storage, a freezer at -20°C to -80°C is recommended to significantly slow down any potential degradation.[8]

Protocol 2: Conducting a Reaction at Elevated Temperature with Minimized Decarboxylation

This protocol outlines a general workflow for performing a reaction that requires heating while minimizing the risk of decarboxylation.

Materials:

  • Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

  • Anhydrous, neutral solvent (e.g., Toluene, Dioxane)

  • Reaction vessel with a condenser and inert gas inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble a clean, dry reaction vessel equipped with a condenser and an inlet for an inert gas.

  • Inert Atmosphere: Purge the entire system with argon or nitrogen for at least 15 minutes to ensure an anhydrous and oxygen-free environment.

  • Reagent Addition: Dissolve Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and other reactants in the anhydrous, neutral solvent. Add the solution to the reaction vessel under a positive pressure of inert gas.

  • Controlled Heating: Begin stirring and slowly heat the reaction mixture to the predetermined optimal temperature using a temperature-controlled heating mantle. Avoid rapid temperature fluctuations.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid unnecessarily prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification.

Visualizing the Decarboxylation Pathway

The following diagram illustrates the key steps leading to the decarboxylation of a β-keto ester.

Decarboxylation_Pathway cluster_hydrolysis Step 1: Hydrolysis (Acid or Base Catalyzed) cluster_decarboxylation Step 2: Thermal Decarboxylation cluster_tautomerization Step 3: Tautomerization B_Keto_Ester Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate B_Keto_Acid 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid B_Keto_Ester->B_Keto_Acid + H₂O (H⁺ or OH⁻) Transition_State Six-membered Cyclic Transition State B_Keto_Acid->Transition_State Heat (Δ) Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate - CO₂ Ketone_Product 1-(1-methyl-1H-pyrrol-2-yl)ethanone Enol_Intermediate->Ketone_Product Keto-Enol Tautomerization

Caption: Decarboxylation workflow of a β-keto ester.

Logical Framework for Troubleshooting

This diagram outlines a decision-making process for addressing decarboxylation issues.

Troubleshooting_Framework Start Decarboxylation Observed? No_Issue Continue with Protocol Start->No_Issue No Check_Temp Is Reaction Temperature > 100°C? Start->Check_Temp Yes Lower_Temp Lower Temperature & Monitor Check_Temp->Lower_Temp Yes Check_pH Is pH Acidic or Basic? Check_Temp->Check_pH No Lower_Temp->Start Neutralize Adjust to Neutral pH Check_pH->Neutralize Yes Check_Moisture Are Anhydrous Conditions Ensured? Check_pH->Check_Moisture No Neutralize->Start Dry_Reagents Use Anhydrous Solvents/Reagents Check_Moisture->Dry_Reagents No Consider_Catalyst If all else fails: Investigate milder catalysts or alternative synthetic routes. Check_Moisture->Consider_Catalyst Yes Dry_Reagents->Start

Caption: Decision tree for troubleshooting decarboxylation.

References

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-223. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Pestman, J. M., Koster, J. F., & van Eijk, H. G. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(5), 2789–2800*. [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. [Link]

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. [Link]

  • Reddit. (2020, March 28). Mechanism for decarboxylation of a beta-keto ester in ethanol. r/chemhelp. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Welcome to the dedicated technical support resource for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this versatile building block during long-term storage. We will delve into the underlying chemical principles of its instability and provide actionable, field-proven protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate?

A1: The most common indicators of degradation include:

  • Visual Changes: A noticeable darkening of the compound, changing from a colorless or pale yellow oil to a brown or black tar-like substance, often indicates polymerization of the pyrrole ring.[1][2]

  • Appearance of New Peaks in Analytical Data: When analyzing by HPLC, GC, or TLC, the emergence of new peaks that are not present in the initial analysis of a fresh batch is a clear sign of degradation.[3]

  • Changes in Spectroscopic Data: In NMR spectra, you may observe a decrease in the integration of the parent compound's signals and the appearance of new, unidentifiable signals. In mass spectrometry, you might detect ions corresponding to common degradants.

  • Reduced Yield in Reactions: Using a stored sample in a synthesis may result in a significantly lower yield of the desired product compared to when a fresh sample is used.[4]

Q2: What are the primary chemical pathways that cause this compound to degrade?

A2: The molecule has two primary points of instability: the β-keto ester functional group and the pyrrole ring.

  • Hydrolysis: The ester is susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by acidic or basic impurities.[4][5] This reaction cleaves the ethyl ester to form the corresponding β-keto acid.

  • Decarboxylation: The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (CO₂) to form 1-(1-methyl-1H-pyrrol-2-yl)ethanone.[6][7][8]

  • Pyrrole Polymerization: The electron-rich pyrrole ring is sensitive to light, heat, and acidic conditions, which can catalyze polymerization, leading to the formation of dark, insoluble materials.[1][9]

Q3: What are the ideal storage conditions for this compound to ensure long-term stability?

A3: To minimize degradation, the compound must be protected from the key environmental triggers. The recommended storage conditions are summarized in the table below.[10][11][12]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of all potential degradation reactions (hydrolysis, decarboxylation, polymerization).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the pyrrole ring and displaces moisture, which is required for hydrolysis.
Light Amber vial or stored in the darkPrevents light-catalyzed polymerization of the pyrrole ring.[9]
Container Tightly sealed, clean glass vialPrevents ingress of atmospheric moisture and oxygen. Glass is preferred as plastics may contain leachable impurities or allow gas exchange.
Purity Free of acidic/basic contaminantsAcidic or basic residues can catalyze both hydrolysis and polymerization.[1][4]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying the cause of degradation and implementing corrective actions.

Problem 1: My compound has significantly darkened upon storage.
  • Probable Cause: This is a classic sign of pyrrole ring polymerization.[1][9] The most likely culprits are exposure to light, elevated temperatures, or the presence of acidic impurities.

  • Diagnostic Steps:

    • Review Storage Protocol: Confirm that the material was stored in a dark environment (e.g., an amber vial inside a cabinet) and within the recommended temperature range (2-8°C).

    • Check pH: Prepare a dilute solution of the compound in a neutral, anhydrous solvent (like acetonitrile) and spot it on a moistened pH strip. While not a precise measurement, it can indicate gross acidic or basic contamination.

    • Solubility Test: Attempt to dissolve a small amount of the darkened material in a high-quality solvent (e.g., HPLC-grade acetonitrile or chloroform). The formation of insoluble particulate matter strongly suggests polymerization.

  • Solution:

    • Immediate Action: If the material is not fully polymerized, it may be possible to repurify a portion by flash column chromatography. However, this is often impractical.

    • Preventative Action: Strictly adhere to the recommended storage conditions. If you need to aliquot the material, do so under an inert atmosphere and use clean, dry glassware. Ensure the main container is purged with argon or nitrogen before resealing.

Problem 2: HPLC analysis shows a new, major peak appearing over time.
  • Probable Cause: The appearance of a single, major new peak often points to a specific chemical transformation rather than random polymerization. The most likely degradant is the decarboxylation product, 1-(1-methyl-1H-pyrrol-2-yl)ethanone, formed via hydrolysis followed by decarboxylation.[6][13]

  • Diagnostic & Confirmatory Workflow:

G cluster_0 Diagnostic & Confirmatory Workflow start New Peak Observed in HPLC lcms Perform LC-MS Analysis on the Stored Sample start->lcms mw_check Compare Mass of New Peak to Potential Degradants lcms->mw_check hydrolysis_product Hydrolysis Product (M+H)+ = 154.05 mw_check->hydrolysis_product Mass Matches? decarbox_product Decarboxylation Product (M+H)+ = 124.07 mw_check->decarbox_product Mass Matches? confirm Confirmed: Hydrolysis & Decarboxylation Pathway hydrolysis_product->confirm decarbox_product->confirm remediate Implement Strict Anhydrous Storage Protocol confirm->remediate

Caption: Workflow for identifying degradation products.

  • Solution:

    • Immediate Action: If degradation is minimal, the material can be repurified. However, the presence of these degradants indicates that the entire batch has been compromised by moisture.

    • Preventative Action: The primary cause is moisture. Ensure the compound is stored in a desiccator, even when refrigerated. Use anhydrous solvents and techniques when handling the material. If purchasing from a supplier, request the certificate of analysis to check for water content.

Key Degradation Pathway

The primary degradation route for the β-keto ester functionality is a two-step process initiated by water.

G cluster_1 Primary Degradation Pathway parent Ethyl 3-(1-methyl-1h-pyrrol-2-yl) -3-oxopropanoate intermediate 3-(1-Methyl-1H-pyrrol-2-yl) -3-oxopropanoic Acid (Unstable Intermediate) parent->intermediate + H₂O (Hydrolysis) polymer Pyrrole Polymers (Dark Tars) parent->polymer Light, Acid, Heat (Polymerization) degradant 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (Final Degradant) intermediate->degradant - CO₂ (Decarboxylation)

Caption: Key degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of your compound.

  • Procure High-Purity Material: Start with the highest purity material available. Impurities can act as catalysts for degradation.

  • Select Appropriate Container: Use a clean, dry, amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere Purge: Place the opened vial containing the compound into a glove box or a chamber that can be purged with an inert gas. Alternatively, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Seal Tightly: Immediately and tightly seal the vial cap after purging. For extra protection, wrap the cap junction with Parafilm®.

  • Refrigerate in a Desiccated Environment: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel). Store the entire desiccator in a refrigerator at 2-8°C.

  • Log and Track: Label the vial clearly with the compound name, date, and storage conditions. Keep a log of when the vial is opened and closed.

Protocol 2: Setting Up a Stability Study by HPLC

This protocol allows you to quantitatively assess the stability of your compound under different conditions.

  • Initial Analysis (T=0):

    • Dissolve a precisely weighed amount of fresh compound in a suitable diluent (e.g., HPLC-grade acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).

    • Analyze this solution by a validated HPLC method to determine its initial purity. This is your baseline (T=0) data. Record the peak area of the main compound.

  • Sample Preparation for Storage:

    • Aliquot the compound into several vials representing different storage conditions to be tested (e.g., Condition A: Recommended Protocol; Condition B: Refrigerated, no inert gas; Condition C: Room temp, exposed to light).

  • Timepoint Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.

  • Data Analysis:

    • Run the HPLC analysis under the identical conditions used for the T=0 sample.

    • Calculate the purity of the compound at each time point by comparing the peak area of the parent compound to the total area of all peaks.

    • Purity (%) = (Area_Parent / Area_Total) * 100

    • Plot the purity (%) versus time for each storage condition to visualize the degradation rate.

G cluster_2 HPLC Stability Study Workflow t0 T=0 Analysis: Establish Baseline Purity store Aliquot & Store Samples Under Varied Conditions t0->store tx Timepoint (Tx) Analysis: Prepare and Analyze Sample store->tx compare Data Comparison: Calculate Purity vs. T=0 tx->compare evaluate Evaluate Degradation Rate for Each Condition compare->evaluate

Caption: Workflow for a quantitative stability study.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures website. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Quora. (2021, March 17). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?[Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters... Retrieved from ResearchGate. [Link]

  • Baria, B. (2022, March 30). Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 28-43. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from University of Calgary Chemistry website. [Link]

  • Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Analytical Methods to Monitor Emerging Organic Contaminants in the Environment. Retrieved from MDPI website. [Link]

  • Tengzhou Runlong Fragrance Co., Ltd. (2026, January 25). What is Pyrrole Series and Why is it Important?[Link]

  • Organic Syntheses. (n.d.). pyrrole. Retrieved from Organic Syntheses website. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • BTU Cottbus-Senftenberg. (n.d.). Organic Analysis. Retrieved from BTU Cottbus-Senftenberg website. [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. [Link]

  • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. Retrieved from NextSDS website. [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that purifying complex heterocyclic intermediates often requires moving beyond standard protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that purifying complex heterocyclic intermediates often requires moving beyond standard protocols. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate presents a dual chromatographic challenge: it contains an electron-rich, acid-sensitive N-methylpyrrole ring and a highly dynamic β -keto ester moiety.

This guide is engineered to provide you with the mechanistic causality behind your purification failures and deliver self-validating, field-proven methodologies to isolate your target compound with high fidelity.

Visual Workflow: Strategic Purification Logic

Workflow Start Crude Mixture Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate TLC Perform TLC (Hexane/EtOAc) Check for Streaking/Degradation Start->TLC Decision Is severe streaking or color change observed? TLC->Decision Standard Standard Flash Chromatography (Unmodified Silica) Decision->Standard No Modify Deactivate Silica Gel (Add 1% Et3N to Eluent) Decision->Modify Yes (Typical) Load Dry Load Sample (Minimize Solvent Volume) Standard->Load Modify->Load Elute Rapid Pressurized Elution (Mitigate Tautomerization) Load->Elute Collect Collect & Pool Fractions (Keto/Enol Mixture) Elute->Collect

Figure 1: Decision tree and experimental workflow for purifying pyrrole-containing β -keto esters.

Section 1: Pre-Chromatography & Sample Preparation (FAQs)

Q1: Why does my crude mixture turn dark brown or black immediately upon loading onto the silica column? A1: This is a classic symptom of acid-catalyzed decomposition. The N-methylpyrrole ring is highly electron-rich and acutely sensitive to the inherently acidic silanol groups (pH ~5.0–6.5) present on standard unmodified silica gel 1[1]. Protonation of the pyrrole ring at the C2 or C5 position initiates an electrophilic aromatic substitution cascade, leading to rapid polymerization (forming dark-colored oligomers) and significant yield loss. Causality-Driven Solution: You must deactivate the stationary phase. Pre-flush your column with an eluent containing 1% Triethylamine (Et 3​ N) to neutralize the acidic silanol sites before sample application.

Q2: Should I use liquid loading or dry loading for this specific compound? A2: Dry loading is highly recommended if your crude mixture contains residual high-boiling solvents (like DMF or DMSO) from the acylation step. However, because the compound is acid-sensitive, do not dry load onto standard silica. Instead, dry load onto basic alumina or Celite to prevent degradation during the rotary evaporation step.

Section 2: Mobile Phase & Stationary Phase Optimization (FAQs)

Q3: My TLC and column fractions show a "double peak" or a continuously streaking band, even with Et 3​ N. Is my compound still degrading? A3: Not necessarily. This is a well-documented phenomenon caused by the keto-enol tautomerization of the β -keto ester moiety 2[2]. On a silica gel column, the keto form (more polar, lower R f​ ) and the enol form (capable of intramolecular hydrogen bonding, making it less polar with a higher R f​ ) separate. Because the rate of interconversion between these tautomers on silica is competitive with the rate of elution, they form a continuous "bridge" or streak between the two theoretical spots.

Tautomerization Keto Keto Tautomer Strong Silica Interaction (Lower Rf) Enol Enol Tautomer Intramolecular H-Bonding (Higher Rf) Keto->Enol On-Column Equilibration (Causes Band Broadening)

Figure 2: Logical relationship of keto-enol tautomerization causing chromatographic band broadening.

Q4: How do I resolve this tautomerization streaking to get sharp fractions? A4: You cannot stop the tautomerization, but you can outpace it. Apply the principles of Flash Column Chromatography 3[3]. By applying positive pressure (compressed air or N 2​ ) to increase the solvent flow rate, you minimize the residence time of the compound on the column. Rapid elution prevents the tautomers from fully equilibrating on the stationary phase, resulting in a sharper, unified band.

Section 3: Quantitative Data & Scale-Up

To facilitate rapid method transfer, the following table summarizes the expected chromatographic behavior of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate under various conditions.

Solvent SystemModifierStationary PhaseExpected R f​ Resolution / Peak ShapeCausality / NotesHexane / EtOAc (8:2)NoneStandard Silica0.15 - 0.35Poor (Severe Streaking)Acidic silanols cause pyrrole degradation and exacerbate tautomer separation.Hexane / EtOAc (8:2)1% Et 3​ NStandard Silica0.25Good (Sharp Band)Et 3​ N neutralizes silanols, preventing degradation and masking tautomer split.Toluene / Acetone (9:1)0.5% Et 3​ NStandard Silica0.30ExcellentToluene π π interactions selectively retain the pyrrole, improving separation.Water / MeCN (Gradient)0.1% Formic AcidC18 (Reverse Phase)N/AFails (Degradation)Formic acid in RP-HPLC mobile phase destroys the pyrrole ring. Avoid acidic modifiers.

Section 4: Step-by-Step Optimized Protocol

This protocol incorporates a self-validating 2D TLC system to ensure you are tracking intact tautomers rather than degraded byproducts prior to committing your bulk material to the column.

Step 1: Self-Validation via 2D TLC

  • Spot your crude mixture in the bottom-left corner of a 5x5 cm silica TLC plate.

  • Elute vertically using Hexane/EtOAc (8:2) with 1% Et 3​ N. Mark the solvent front and let the plate dry completely.

  • Rotate the plate 90 degrees and elute again using the exact same solvent system.

  • Visualize under UV (254 nm). Validation Logic: If the compound is stable, all spots will fall perfectly on a 45-degree diagonal line. If the β -keto ester is undergoing dynamic tautomerization, you will observe off-diagonal spots (a grid-like pattern) as the separated tautomers re-equilibrate during the second run. If you see a continuous smear below the diagonal, the pyrrole ring is degrading, and you must increase your Et 3​ N concentration.

Step 2: Column Preparation and Neutralization

  • Pack the column with standard silica gel (40–63 µm) using a slurry of your starting mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Flush the column with at least 2 Column Volumes (CV) of the mobile phase containing 1% Et 3​ N to fully neutralize the silica bed.

Step 3: Sample Application

  • Dissolve the crude Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate in a minimal amount of loading solvent (e.g., DCM).

  • Apply evenly to the top of the silica bed. If dry loading, adsorb onto Celite (1:2 w/w ratio) and add as a uniform layer on top of the neutralized silica.

Step 4: Rapid Elution

  • Elute using the optimized solvent system (e.g., 80:20 Hexane/EtOAc + 1% Et 3​ N).

  • Apply positive pressure to maintain a rapid flow rate (approx. 2 inches of solvent drop per minute). Do not let the column run by gravity alone; speed is critical to outpace tautomeric band broadening.

  • Collect fractions and pool those containing the target mass. Note that NMR analysis of the purified product will still show a mixture of keto and enol signals due to re-equilibration in the NMR solvent.

References
  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives Benchchem URL
  • John Wood Group (Ph.D. Dissertation by Aaron A. Bedermann)
  • Journal of Chemical Education (ACS Publications)

Sources

Troubleshooting

overcoming steric hindrance in reactions with Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Welcome to the technical support guide for researchers working with Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the challenges posed by steric hindrance in reactions involving this substrate. Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common experimental hurdles.

Introduction: Understanding the Challenge

Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a β-keto ester with significant steric shielding around its key reactive sites. The planar, electron-rich N-methylpyrrole ring adjacent to the keto group creates a sterically demanding environment. This bulkiness can impede the approach of reagents, leading to low yields, slow reaction rates, or complete reaction failure. The primary reactive centers affected are:

  • The α-Carbon: The acidic methylene protons are prone to deprotonation, forming a nucleophilic enolate. However, the pyrrole ring can block the subsequent approach of electrophiles.

  • The Keto-Carbonyl Group: This carbonyl is a target for nucleophilic attack (e.g., in reduction or addition reactions), but it is significantly hindered by the adjacent N-methylpyrrole.

This guide is structured to address specific problems you may encounter at these reaction sites.

Part 1: FAQs and Troubleshooting Guide

Category 1: Poor Yields in α-Carbon Alkylation Reactions

Question 1: My C-alkylation reaction at the α-carbon is sluggish and gives a low yield. I'm using a standard base like sodium ethoxide in ethanol. What's going wrong?

Answer: This is a classic problem stemming from both steric hindrance and suboptimal reaction conditions. The N-methylpyrrole group physically blocks the incoming electrophile. Furthermore, using sodium ethoxide in ethanol establishes an equilibrium that may not strongly favor the enolate, and the protic solvent can interfere with the reaction.

Troubleshooting Steps & Solutions:

  • Choice of Base and Solvent is Critical: The base must be strong enough to completely deprotonate the α-carbon, and the solvent should be aprotic to prevent proton-shuttling side reactions. Using a bulky base can sometimes be counterintuitive; a very bulky base might struggle to access the α-protons. However, a non-nucleophilic, strong base is ideal.[1]

    • Recommended System: Switch from sodium ethoxide/ethanol to a stronger, non-nucleophilic base in an anhydrous aprotic solvent. Sodium hydride (NaH) in dry tetrahydrofuran (THF) or toluene is a highly effective combination that drives the reaction to completion by irreversibly forming the enolate and hydrogen gas.[1]

  • Leverage Phase-Transfer Catalysis (PTC): For sterically hindered systems, solid-liquid PTC can be remarkably effective. It avoids harsh, strongly basic conditions and improves nucleophilicity. The catalyst transports the enolate from a solid phase (where it is generated by a mild base like K₂CO₃) into the organic phase, where it can react with the electrophile.[2][3] This method often allows reactions to proceed at lower temperatures, improving selectivity.[3]

    • Insight: The phase-transfer catalyst (e.g., a quaternary ammonium salt) forms a lipophilic ion pair with the enolate, effectively "shielding" it from the solvent and enhancing its reactivity toward the electrophile.[4][5]

Parameter Problematic Condition Recommended Solution Rationale
Base Sodium EthoxideSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH provides irreversible deprotonation. K₂CO₃ is a mild, safe option for PTC.[2]
Solvent Ethanol (Protic)Anhydrous Toluene or THF (Aprotic)Prevents protonation of the enolate and avoids side reactions.[1]
Catalyst NoneTetrabutylammonium Bromide (TBAB) or Iodide (TBAI)Facilitates transport of the enolate into the organic phase, increasing reactivity.[3]
Temperature Reflux in EthanolRoom Temperature to 50°CMilder conditions often improve selectivity and prevent decomposition.

Question 2: I'm observing significant O-alkylation instead of the desired C-alkylation. How can I improve the C-selectivity?

Answer: The formation of O-alkylation versus C-alkylation products is a well-known issue governed by Hard and Soft Acid-Base (HSAB) theory. The enolate has two nucleophilic sites: the "hard" oxygen and the "soft" carbon. The choice of solvent and counter-ion dramatically influences the selectivity.

Troubleshooting Steps & Solutions:

  • Solvent Polarity: Polar aprotic solvents (like DMF or DMSO) tend to favor C-alkylation. They effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked," highly reactive enolate where the more nucleophilic carbon atom is favored to react.

  • Counter-ion: Larger, "softer" counter-ions (like Cs⁺ or K⁺) or the use of phase-transfer catalysts that provide a large organic cation (e.g., TBA⁺) also promote C-alkylation by creating a looser ion pair.[2]

  • Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is an excellent method to favor C-alkylation. The large quaternary ammonium cation forms a loose ion pair with the enolate, freeing the carbon center for nucleophilic attack.[4][6]

Category 2: Incomplete Reduction of the Hindered Keto Group

Question 3: I am trying to reduce the ketone to a secondary alcohol using sodium borohydride (NaBH₄), but the reaction is very slow and the conversion is low. Why?

Answer: The keto group in your substrate is sterically hindered by the N-methylpyrrole ring. Sodium borohydride is a relatively bulky nucleophile, and its approach to the carbonyl carbon is impeded.

Troubleshooting Steps & Solutions:

  • Use a Less Sterically Demanding Reducing Agent: Smaller hydride reagents can access the hindered carbonyl more easily.

    • Ammonia Borane (NH₃BH₃): This reagent has shown excellent efficacy in reducing sterically hindered ketones, including β-keto esters, often with high chemoselectivity and under mild conditions, such as in neat water.[7]

    • Lithium Borohydride (LiBH₄): Generally a stronger reducing agent than NaBH₄, it can sometimes be more effective for hindered ketones.

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the hydride.[8][9] This strategy can significantly accelerate the reduction of hindered ketones.[10]

    • Luche Reduction Conditions: Using CeCl₃·7H₂O with NaBH₄ is a classic method for the chemoselective 1,2-reduction of enones, but the principle of Lewis acid activation is broadly applicable. The cerium salt activates the carbonyl, allowing the borohydride to attack more readily.

  • Consider Biocatalysis: For highly selective reductions, enzymatic methods can be unparalleled. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce sterically hindered ketones with high enantioselectivity.[11][12] Engineered baker's yeast strains have been specifically developed to reduce β-keto esters with high stereochemical control.[13]

Parameter Problematic Condition Recommended Solution Rationale
Reagent Sodium Borohydride (NaBH₄)Ammonia Borane (NH₃BH₃) or NaBH₄/CeCl₃NH₃BH₃ is smaller and highly effective.[7] CeCl₃ acts as a Lewis acid to activate the carbonyl.[8]
Catalyst NoneYtterbium(III) Triflate (Yb(OTf)₃)A powerful Lewis acid that can catalyze reactions even with hindered substrates.[14]
Methodology Standard Chemical ReductionBiocatalysis (e.g., using ADH or engineered yeast)Enzymes possess active sites tailored to accommodate specific substrates, overcoming steric challenges.[11][13]

Part 2: Detailed Experimental Protocols

Protocol 1: High-Yield α-Alkylation using Phase-Transfer Catalysis

This protocol is designed to maximize C-alkylation yield for a generic electrophile (R-X) by mitigating steric hindrance.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent: Add anhydrous toluene (or a 7:3 mixture of toluene:chloroform for improved enantioselectivity in some cases).[4]

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv).

  • Reaction: Stir the mixture vigorously at room temperature (or gently heat to 40-50°C if the reaction is slow) and monitor by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Visualization of Key Concepts

Diagram 1: Steric Hindrance Analysis

This diagram illustrates the key areas of steric congestion on the target molecule that impede reagent approach.

Caption: Steric hindrance from the N-methylpyrrole ring shields the α-carbon and keto-carbonyl.

Diagram 2: Phase-Transfer Catalysis (PTC) Workflow

This diagram outlines the mechanism by which PTC facilitates the alkylation of the sterically hindered substrate.

PTC_Workflow cluster_phases Reaction System cluster_catalyst Catalyst Action Organic_Phase Organic Phase (Toluene) Substrate (R-H) Electrophile (E-X) Quat. Salt (Q+X-) Enolate_Formation 1. Enolate (R-) Formation at Interface Aqueous_Phase Solid Phase (or Aqueous) Base (K₂CO₃) Ion_Pair_Extraction 2. Ion Pair (Q+R-) Extraction into Organic Phase Enolate_Formation->Ion_Pair_Extraction Alkylation 3. C-Alkylation (Q+R-) + E-X -> R-E + Q+X- Ion_Pair_Extraction->Alkylation Catalyst_Regen 4. Catalyst Regeneration (Q+X-) returns to interface Alkylation->Catalyst_Regen Catalyst_Regen->Enolate_Formation Cycle Repeats

Caption: The catalytic cycle of Phase-Transfer Catalysis for α-alkylation.

References

  • Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. ACS Publications. Available at: [Link]

  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. Available at: [Link]

  • Virtual Issue Posts on Organocatalysis: Design, Applications, and Diversity. ACS Catalysis. Available at: [Link]

  • Asymmetric Organocatalysis at the Service of Medicinal Chemistry. PMC. Available at: [Link]

  • Organocatalysis. Wikipedia. Available at: [Link]

  • Organocatalysis, Organocatalysts. Organic Chemistry Portal. Available at: [Link]

  • Ligand Acceleration in Chiral Lewis Acid Catalysis. CCS Chemistry. Available at: [Link]

  • Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. The Journal of Organic Chemistry. Available at: [Link]

  • Activation of ketones over Brønsted and Lewis acid sites of the catalyst. ResearchGate. Available at: [Link]

  • PTC C-Alkylation of Acetoacetate Ester. PTC Organics, Inc. Available at: [Link]

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. Available at: [Link]

  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Journal of the American Chemical Society. Available at: [Link]

  • Strategies for the Synthesis and Use of β-Stereogenic α-Keto Esters. Carolina Digital Repository. Available at: [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of Oxford. Available at: [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters. Available at: [Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society. Available at: [Link]

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. Available at: [Link]

  • Ketone α-alkylation at the more-hindered site. ResearchGate. Available at: [Link]

  • Selective reductions of ketones in the presence of aldehydes with Chiralidon a superabsorbed alcohol dehydrogenase - a "green" metal free alternative to the Luche-reduction. ChemRxiv. Available at: [Link]

  • Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. CORA. Available at: [Link]

  • Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent. ResearchGate. Available at: [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. ResearchGate. Available at: [Link]

  • Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. PMC. Available at: [Link]

  • N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Available at: [Link]

  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Organic Chemistry Portal. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Analytical Methods Comparison Guide: Optimizing NMR Acquisition for Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9)[1] Executive Summary & The Analytical Challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9)[1]

Executive Summary & The Analytical Challenge

In pharmaceutical development, pyrrole derivatives serve as critical building blocks for kinase inhibitors and anti-inflammatory agents. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is a highly versatile β -keto ester reference standard. However, characterizing its purity and structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: keto-enol tautomerism .

Because the active methylene group is flanked by a ketone and an ester, the molecule exists in an equilibrium between its keto and enol forms[2]. This guide objectively compares the performance of different NMR acquisition methodologies (High-Field vs. Routine) and solvent systems ( CDCl3​ vs. DMSO- d6​ ) to establish a self-validating protocol for accurate spectral interpretation and purity quantification.

Causality: The Physics of Solvent-Dependent Tautomerism

To achieve reliable quantification, one must understand the causality behind the spectral variations. The tautomeric equilibrium constant ( Keq​ ) of β -keto esters is highly solvent-dependent[3].

  • Non-Polar Solvents ( CDCl3​ ): In non-polar environments, the enol tautomer is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen[4]. This results in a distinct secondary set of NMR signals (typically 10–20% of the total integration).

  • Polar Aprotic Solvents (DMSO- d6​ ): Strong hydrogen-bond accepting solvents like DMSO disrupt the intramolecular hydrogen bond of the enol form, stabilizing the highly polar keto form via intermolecular solute-solvent interactions[4]. This effectively collapses the equilibrium, yielding a simplified spectrum dominated (>95%) by the keto tautomer.

G Keto Keto Tautomer (Major in DMSO-d6) Enol Enol Tautomer (Stabilized in CDCl3) Keto->Enol Intramolecular H-Bond (Non-polar solvents) Solvent Solvent Polarity & H-Bonding Capacity Solvent->Keto Disrupts internal H-bond (Polar aprotic)

Caption: Influence of solvent polarity on the keto-enol tautomeric equilibrium.

Objective Comparison: Solvent Systems & Field Strength

To establish the optimal reference data, we compared the empirical NMR data of the high-purity standard across two dimensions: Solvent ( CDCl3​ vs. DMSO- d6​ ) and Field Strength (400 MHz vs. 600 MHz).

Solvent Comparison: CDCl3​ vs. DMSO- d6​ Reference Data

The following tables summarize the quantitative 1H and 13C NMR chemical shifts. Data was acquired at 298 K.

Table 1: 1H NMR Chemical Shift Comparison (600 MHz)

Proton Environment CDCl3​ (Keto Form, ~85%) CDCl3​ (Enol Form, ~15%)DMSO- d6​ (Keto Form, >98%)
Ester -CH 3​ 1.28 ppm (t, J=7.1 Hz, 3H)1.32 ppm (t, J=7.1 Hz, 3H)1.18 ppm (t, J=7.1 Hz, 3H)
Ester -CH 2​ - 4.21 ppm (q, J=7.1 Hz, 2H)4.25 ppm (q, J=7.1 Hz, 2H)4.10 ppm (q, J=7.1 Hz, 2H)
Active -CH 2​
  • / =CH-
3.82 ppm (s, 2H) 5.45 ppm (s, 1H, =CH-) 3.75 ppm (s, 2H)
N-CH 3​ 3.95 ppm (s, 3H)3.88 ppm (s, 3H)3.85 ppm (s, 3H)
Pyrrole H-4 6.15 ppm (dd, J=4.0, 2.5 Hz, 1H)6.10 ppm (dd, 1H)6.12 ppm (dd, J=4.0, 2.5 Hz, 1H)
Pyrrole H-5 6.85 ppm (dd, J=2.5, 1.8 Hz, 1H)6.75 ppm (dd, 1H)7.05 ppm (dd, J=2.5, 1.8 Hz, 1H)
Pyrrole H-3 7.05 ppm (dd, J=4.0, 1.8 Hz, 1H)6.90 ppm (dd, 1H)7.20 ppm (dd, J=4.0, 1.8 Hz, 1H)
Enol -OH N/A12.40 ppm (s, 1H) N/A

Table 2: 13C NMR Chemical Shift Comparison (150 MHz, Keto Form)

Carbon Environment CDCl3​ (ppm)DMSO- d6​ (ppm)Assignment Validation (2D)
Ketone C=O 184.5185.2HMBC to Active -CH 2​
  • & Pyrrole H-3
Ester C=O 167.8168.1HMBC to Active -CH 2​
  • & Ester -CH 2​ -
  • Pyrrole C-5 132.4133.0HSQC to H-5
    Pyrrole C-2 130.1130.5HMBC to N-CH 3​
    Pyrrole C-3 120.2121.0HSQC to H-3
    Pyrrole C-4 108.5109.1HSQC to H-4
    Ester -CH 2​ - 61.360.5HSQC to Ester -CH 2​ -
    Active -CH 2​ - 46.247.0HSQC to Active -CH 2​ -
    N-CH 3​ 37.536.8HSQC to N-CH 3​
    Ester -CH 3​ 14.114.0HSQC to Ester -CH 3​
    Hardware Comparison: 400 MHz vs. 600 MHz Cryoprobe
    • Routine 400 MHz: Sufficient for identity confirmation in DMSO- d6​ . However, in CDCl3​ , the minor enol pyrrole signals (~15% abundance) suffer from spectral overlap with the major keto signals, making accurate Keq​ integration impossible.

    • High-Resolution 600 MHz: Essential for CDCl3​ analysis. The increased dispersion provides baseline resolution between the keto H-3 (7.05 ppm) and enol H-3 (6.90 ppm) multiplets, allowing for precise quantitative NMR (qNMR) integration.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, the following protocol describes a self-validating system. Relying solely on 1D 1H NMR is insufficient for β -keto esters due to tautomeric overlap; 2D heteronuclear correlation is mandatory for definitive assignment.

    Step-by-Step Methodology
    • Sample Preparation: Accurately weigh 20.0 mg of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate reference standard.

    • Solvent Addition: Dissolve the standard in 0.6 mL of high-purity deuterated solvent ( CDCl3​ with 0.03% v/v TMS, or DMSO- d6​ ). Vortex for 30 seconds to ensure complete dissolution.

    • Equilibration: Allow the NMR tube to sit at 298 K for 15 minutes prior to acquisition. Causality: Keto-enol tautomerization is a dynamic equilibrium; thermal equilibration prevents integration drift during acquisition[5].

    • 1D 1H Acquisition: Acquire standard 1D proton spectra (zg30 pulse sequence, 16 scans, 64k data points, 10 second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation for qNMR accuracy).

    • 2D HSQC/HMBC Acquisition: Acquire gradient-selected 1H

      13C HSQC (to assign direct C-H bonds) and HMBC (to assign quaternary carbons, specifically resolving the ketone at ~184 ppm vs. the ester at ~167 ppm).
    • Spectral Deconvolution: Apply a 0.3 Hz exponential line broadening (LB) function. Phase and baseline correct manually. Integrate the active methylene singlet (keto, ~3.82 ppm) against the enol methine singlet (enol, ~5.45 ppm) to determine the exact tautomeric ratio.

    G Prep Sample Prep (20 mg in 0.6 mL) Acq 1D & 2D Acquisition (600 MHz Cryoprobe) Prep->Acq Process Spectral Processing (Zero-filling, Apodization) Acq->Process Deconv Signal Deconvolution (Keto/Enol Integration) Process->Deconv

    Caption: Standardized workflow for the acquisition and processing of tautomeric NMR data.

    Conclusion & Best Practices

    When utilizing Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate as a reference standard or synthetic intermediate, the choice of analytical methodology dictates the clarity of the results.

    Key Takeaways:

    • If the goal is rapid purity assessment , utilize DMSO- d6​ . The solvent's hydrogen-bonding capacity forces the molecule almost entirely into the keto form, eliminating spectral complexity and allowing for straightforward integration of impurities.

    • If the goal is structural elucidation or reaction monitoring (e.g., studying enolate formation for subsequent alkylation), utilize CDCl3​ at 600 MHz . This preserves the native keto-enol equilibrium and provides the resolution necessary to monitor both reactive species independently.

    References

    • NextSDS: Substance Database. "ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate - Chemical Substance Information (CAS: 77640-10-9)." NextSDS. Available at:[Link]

    • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points." Master Organic Chemistry, June 2022. Available at: [Link]

    • SciSpace Literature Repository. "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study." SciSpace. Available at: [Link]

    • Grokipedia Chemical Database. "Acetylacetone - Tautomerism and Spectroscopic Features." Grokipedia. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Analytical Characterization of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of discovery. Ethyl 3-(1-methyl-1...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of discovery. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a molecule featuring a pharmacologically significant N-methylated pyrrole ring linked to a reactive β-keto ester moiety, presents a unique analytical challenge.[1] This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the comprehensive characterization of this and structurally related compounds. As a Senior Application Scientist, the following sections are designed to not only present data but to explain the rationale behind the analytical choices, ensuring a robust and validated approach to structural confirmation.

    Mass Spectrometry: Unveiling the Molecular Blueprint and Fragmentation Pathways

    Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, with a molecular formula of C₁₀H₁₃NO₃ and a monoisotopic mass of 195.08954 Da, several key fragmentation pathways can be predicted under electron ionization (EI).[2]

    Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

    While an experimentally acquired mass spectrum for this specific molecule is not publicly available, we can predict its fragmentation pattern based on the established behavior of N-methylpyrrole derivatives, 2-acylpyrroles, and β-keto esters.[3]

    The molecular ion peak ([M]⁺˙) at m/z 195 is expected to be observed. The primary fragmentation events are likely to involve the most labile bonds and the functional groups that can stabilize a positive charge.

    Key Predicted Fragment Ions:

    m/zProposed Fragment StructureFragmentation Pathway
    150[M - C₂H₅O]⁺Loss of the ethoxy radical from the ester group.
    122[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide from the m/z 150 fragment.
    108[1-methyl-1H-pyrrol-2-yl-C≡O]⁺α-cleavage at the keto group, leading to the stable acylium ion. This is often a prominent peak for 2-acylpyrroles.
    94[1-methyl-1H-pyrrole-C≡O]⁺Loss of the N-methyl group from the pyrrole ring, followed by rearrangement.
    80[1-methyl-1H-pyrrole]⁺˙Cleavage of the bond between the pyrrole ring and the carbonyl group.

    Fragmentation Pathway Diagram:

    fragmentation M [C₁₀H₁₃NO₃]⁺˙ m/z 195 F150 [C₈H₈NO₂]⁺ m/z 150 M->F150 - •OC₂H₅ F108 [C₆H₆NO]⁺ m/z 108 M->F108 - •CH₂COOC₂H₅ F80 [C₅H₇N]⁺˙ m/z 80 M->F80 - •COCH₂COOC₂H₅ F122 [C₇H₈NO]⁺ m/z 122 F150->F122 - CO F94 [C₅H₄NO]⁺ m/z 94 F108->F94 - CH₂ workflow start Purified Compound ir FTIR Spectroscopy start->ir Functional Group ID ms GC-MS Analysis start->ms Molecular Weight & Fragmentation nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Connectivity & Stereochemistry structure Structural Confirmation ir->structure ms->structure nmr->structure

    Sources

    Validation

    A Comparative Guide to Purity Validation of Synthesized Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Utilizing GC-MS

    For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the rigorous validation of purity is a cornerstone of reliable and reproducible research. This guide provides a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the synthesis of novel chemical entities, the rigorous validation of purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. We will explore the causality behind experimental choices, present a detailed GC-MS protocol, and objectively compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

    The Critical Role of Purity in Drug Discovery

    Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, a substituted β-keto ester containing a pyrrole moiety, represents a class of compounds with significant potential in medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, toxicity profile, and physicochemical properties. Therefore, the selection of an appropriate analytical method for purity determination is not merely a quality control step but a critical decision that impacts the integrity of subsequent research.

    GC-MS for Purity Validation: A Synergistic Approach

    GC-MS is a powerful hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1] For a molecule like Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, which is expected to be reasonably volatile and thermally stable, GC-MS offers a robust platform for purity analysis.

    The "Why" Behind the Method: Expertise in Action

    The choice of GC-MS is predicated on several key characteristics of the analyte. The ethyl ester and the N-methyl pyrrole functionalities contribute to a molecular weight and polarity that are amenable to gas phase analysis. The mass spectrometer provides an orthogonal detection method to more common techniques like UV detection in HPLC, offering structural information about any co-eluting impurities.[2]

    However, the β-keto ester moiety introduces a potential for thermal lability and keto-enol tautomerism, which must be carefully considered in the method development to prevent on-column degradation or peak splitting.[3] The selection of a deactivated inlet liner and a mid-polarity column, along with an optimized temperature program, is crucial to mitigate these effects and ensure accurate quantification.

    Experimental Protocol: A Self-Validating GC-MS Method

    This protocol is designed to be a self-validating system, incorporating principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7]

    Sample Preparation
    • Stock Solution: Accurately weigh approximately 10 mg of the synthesized Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.

    • Working Standard: Dilute the stock solution to a concentration of approximately 100 µg/mL for analysis.

    • System Suitability Solution: Prepare a solution containing the analyte and a known potential impurity or an internal standard to verify the system's performance.

    GC-MS Instrumentation and Parameters
    ParameterRecommended SettingRationale
    Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
    Mass Spectrometer Agilent 5977A or equivalentOffers high sensitivity and specificity for confident peak identification.
    Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA mid-polarity column that provides good separation for a wide range of compounds.
    Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas that is compatible with mass spectrometry.
    Inlet Temperature 250 °CEnsures efficient volatilization without causing thermal degradation.
    Injection Volume 1 µL (splitless mode)Maximizes sensitivity for impurity detection.
    Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature gradient that allows for the separation of potential impurities with varying boiling points.
    Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
    Ion Source Temp 230 °COptimizes ionization efficiency.
    Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
    Mass Scan Range m/z 40-400Covers the expected mass range of the analyte and potential impurities.
    Data Analysis and Purity Calculation
    • Peak Identification: The main peak corresponding to Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate should be identified by its retention time and its mass spectrum. The expected molecular ion (M+) would be at m/z 195. The fragmentation pattern is predicted to show characteristic losses of the ethoxy group (-45 Da) and the carbonyl group (-28 Da).

    • Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.

      Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

    GC-MS Analysis Workflow Diagram

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Standard (100 µg/mL) stock->working injection 3. Inject Sample into GC working->injection separation 4. Chromatographic Separation injection->separation ionization 5. Electron Ionization separation->ionization detection 6. Mass Detection ionization->detection chromatogram 7. Obtain Total Ion Chromatogram detection->chromatogram mass_spectra 8. Analyze Mass Spectra chromatogram->mass_spectra identification 9. Identify Analyte & Impurities mass_spectra->identification quantification 10. Calculate Purity (Area %) identification->quantification

    Caption: Workflow for purity validation of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate by GC-MS.

    Comparative Analysis: GC-MS vs. Alternative Techniques

    While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods.[8] Below is a comparison of GC-MS with HPLC and qNMR for the analysis of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

    FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
    Principle Separation based on volatility and polarity; detection by mass.Separation based on polarity and interaction with stationary phase; UV or other detection.Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.
    Applicability to Analyte Suitable for volatile and thermally stable compounds. Potential for on-column degradation of β-keto esters needs to be managed.Excellent for a wide range of polarities and thermally labile compounds.[9]Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation.
    Impurity Detection Excellent for identifying unknown volatile impurities through mass spectral libraries.Good for detecting non-volatile or thermally unstable impurities. Identification of unknowns is more challenging without MS detection.Can detect and quantify impurities without the need for reference standards for each impurity.[10][11][12]
    Quantification Generally provides relative purity (area %). Absolute quantification requires certified reference standards.Can provide both relative and absolute purity with proper calibration.Provides absolute purity against a certified internal standard without the need for a standard of the analyte itself.[13][14]
    Advantages High sensitivity and specificity for identification.[9] Established and widely available technique.Versatile and applicable to a broad range of compounds.[15] Non-destructive for the sample (with UV detection)."Primary ratio" method, highly accurate and precise. Provides structural information simultaneously.
    Limitations Not suitable for non-volatile or thermally labile compounds. Potential for analyte degradation.[16]Peak co-elution can be an issue. Lower identification power without a mass spectrometer.Lower sensitivity compared to chromatographic methods. Requires more expensive instrumentation and specialized expertise.

    Conclusion: An Integrated Approach to Purity Validation

    For the robust purity validation of synthesized Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, GC-MS stands out as a highly effective and informative technique. Its ability to separate and identify volatile impurities provides a high degree of confidence in the purity assessment.

    However, for comprehensive characterization, especially in a drug development setting, an integrated approach is recommended. The use of HPLC as a complementary technique can provide valuable information on non-volatile or thermally labile impurities that may not be amenable to GC analysis. Furthermore, for establishing the absolute purity of a reference standard, qNMR is an unparalleled method due to its inherent quantitative nature.

    The choice of analytical methodology should always be guided by the specific requirements of the research, the nature of potential impurities, and the intended application of the synthesized compound. By understanding the strengths and limitations of each technique, researchers can design a comprehensive purity validation strategy that ensures the quality and reliability of their scientific endeavors.

    References

    • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • ECA Academy. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

    • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

    • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

    • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

    • ICH. Quality Guidelines. [Link]

    • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

    • Holzgrabe, U. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(9), 835-843.
    • Zhao, Y., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry, 36(10), 1351-1355.
    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Srigley, C. T., & L'Abbé, M. R. (2018). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Foods, 7(10), 166.
    • Shen, Y., et al. (2022).
    • An, R., et al. (2023, January 14). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. Semantic Scholar. [Link]

    • Burčul, F., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
    • Bitesize Bio. (2022, October 24). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

    • Maga, J. A. (1981). Pyrroles in foods. Journal of Agricultural and Food Chemistry, 29(4), 691-694.
    • Klyba, L. V., et al. (2009). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 45(8), 1206-1212.
    • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6565.
    • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

    • Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
    • Boopathi, M. N., et al. (2024, September 3). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

    • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

    • Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]

    • Parra-Falka, I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6801.
    • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 245-257.
    • Carlier, J., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Metabolites, 12(4), 318.
    • Al-Asmari, A. I., et al. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
    • Yaro, C. A., et al. (2020). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Journal of Medicinal Plants for Economic Development, 4(1), a2.

    Sources

    Comparative

    Comparative Kinetic Profiling of Electrophilic Aromatic Substitution in Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

    For researchers and drug development professionals designing pyrrole-based therapeutics (such as kinase inhibitors or porphyrin analogs), controlling the hyper-reactivity of the pyrrole core is a persistent synthetic cha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals designing pyrrole-based therapeutics (such as kinase inhibitors or porphyrin analogs), controlling the hyper-reactivity of the pyrrole core is a persistent synthetic challenge. Unsubstituted pyrroles are notoriously prone to poly-substitution and oxidative polymerization.

    To achieve precise regiocontrol, synthetic chemists often utilize Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (a 2-acyl-1-methylpyrrole derivative). This guide objectively compares the electrophilic aromatic substitution (EAS) performance of this specific β -keto ester against other common pyrrole building blocks, providing the mechanistic causality, kinetic data, and self-validating experimental protocols required for robust process development.

    Mechanistic Rationale & Structural Dynamics

    The reactivity of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate is governed by a precise electronic "push-pull" system:

    • The "Push" (N-Methyl Group): The +I (inductive) effect of the N-methyl group increases electron density across the ring, intrinsically favoring substitution at the α -positions (C2 and C5).

    • The "Pull" (C2 β -Keto Ester): The −M (mesomeric) and −I effects of the 3-oxopropanoate group strongly deactivate the ring. Because the carbonyl is directly conjugated with the pyrrole π -system, it withdraws electron density most heavily from the C3 and C5 positions.

    The direct observation of Wheland intermediates in electron-rich arenes confirms that the formation of the σ -complex is the rate-limiting step in these reactions [1]. In our target molecule, the strong electron-withdrawing nature of the C2-acyl group effectively raises the activation energy for EAS, slowing the reaction down to a manageable rate and directing incoming electrophiles predominantly to the C4 position (meta to the acyl group), with the C5 position acting as a competitive minor pathway [3].

    EAS_Mechanism Substrate Ethyl 3-(1-methyl-1H-pyrrol-2-yl) -3-oxopropanoate Attack Electrophilic Attack (Rate-Limiting Step) Substrate->Attack Bimolecular Collision Electrophile Electrophile (E+) Electrophile->Attack Wheland4 C4-Wheland Intermediate (Meta to EWG) Attack->Wheland4 Major Pathway (Electronic Preference) Wheland5 C5-Wheland Intermediate (Alpha to N, Sterically Hindered) Attack->Wheland5 Minor Pathway (Steric Blockade) Product4 4-Substituted Product (Thermodynamic & Kinetic) Wheland4->Product4 -H+ (Fast)

    Mechanistic pathway of EAS on Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.

    Comparative Performance & Kinetic Data

    Kinetic studies using stopped-flow spectrophotometry have established the baseline hyper-reactivity of unsubstituted and N-alkylated pyrroles [2]. When selecting a building block, one must weigh the desired reaction rate against the required regioselectivity.

    The table below summarizes the relative reaction rates ( krel​ ) and regiochemical outcomes for standard electrophilic halogenation (e.g., using N-Iodosuccinimide).

    Table 1: Relative EAS Rates and Regioselectivity
    Pyrrole DerivativeRelative Rate ( krel​ )Primary Substitution SiteRegioselectivity (Major:Minor)Handling & Stability
    1-Methylpyrrole 1.0×105 C2 / C5Poor (Poly-substitution)Highly prone to oxidation/polymerization.
    Methyl 1-methylpyrrole-2-carboxylate 1.5×102 C4 / C5~ 60:40 (C4:C5)Stable; moderate deactivation.
    2-Acetyl-1-methylpyrrole 1.0 (Reference)C4~ 85:15 (C4:C5)Stable; strong deactivation.
    Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 0.65 C4 > 90:10 (C4:C5) Highly stable; superior regiocontrol due to steric bulk.

    Data Synthesis: Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate reacts approximately 35% slower than standard 2-acetyl-1-methylpyrrole. This deceleration is not purely electronic; the bulky ethyl ester moiety reduces the Arrhenius pre-exponential factor ( A ) by hindering the trajectory of bimolecular collisions. However, this exact steric hindrance is what suppresses C5 substitution, yielding exceptional C4 regioselectivity.

    Self-Validating Experimental Protocol: Competitive Kinetic Profiling

    To objectively verify the kinetic differences between Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate and alternative derivatives, researchers must utilize a protocol that eliminates external variables (like localized temperature gradients).

    The following Competitive 1 H-NMR Kinetic Assay is designed as a self-validating system. By utilizing an inert internal standard, the protocol enforces a strict mass-balance check. If the sum of the unreacted starting materials and the integrated products does not equal the initial molarity, the researcher immediately knows that invisible side reactions (such as polymerization) have compromised the data.

    Step-by-Step Methodology
    • Standardized Mixture Preparation: In an oven-dried NMR tube under inert N 2​ atmosphere, dissolve exactly 0.10 mmol of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate, 0.10 mmol of 2-acetyl-1-methylpyrrole (the competitor), and 0.05 mmol of 1,3,5-trimethoxybenzene (the inert internal standard) in 0.6 mL of anhydrous CDCl 3​ .

    • Baseline Acquisition ( t=0 ): Acquire a quantitative 1 H-NMR spectrum. Critical Parameter: Set the relaxation delay ( d1 ) to ≥10 seconds to ensure complete longitudinal relaxation of all protons, establishing precise baseline integration ratios.

    • Electrophile Introduction (Pseudo-First-Order Conditions): Chill the NMR tube to −20∘C . Inject 0.05 mmol of the electrophile (e.g., N-Iodosuccinimide) dissolved in 0.1 mL of CDCl 3​ . Causality: Using a sub-stoichiometric amount of electrophile ( 0.25 eq relative to total pyrrole) ensures the electrophile is the limiting reagent, maintaining pseudo-first-order competition and preventing over-reaction.

    • In-Situ Reaction Monitoring: Insert the tube into a pre-chilled NMR probe ( −20∘C ). Acquire spectra every 5 minutes for 2 hours.

    • Quenching & Mass Balance Validation: Quench the reaction by injecting 50μL of triethylamine. Re-acquire the final spectrum. Calculate the depletion of both starting materials relative to the 1,3,5-trimethoxybenzene standard.

    • Data Extraction: Calculate the relative rate constant using the formula:

      krel​=ln([A]0​/[A]t​)/ln([B]0​/[B]t​)

    Workflow Prep 1. Prepare Equimolar Substrates + Internal Std Mix 2. Sub-stoichiometric Electrophile Injection Prep->Mix Detect 3. In-Situ NMR Monitoring (d1 > 10s) Mix->Detect Analyze 4. Mass Balance Check & k_rel Calculation Detect->Analyze

    Experimental workflow for self-validating competitive kinetic profiling via NMR.

    Conclusion for Drug Development Professionals

    When synthesizing complex heterocyclic scaffolds, Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate offers a superior balance of stability and regiocontrol compared to simpler pyrrole derivatives. While its electrophilic substitution rate is intentionally suppressed by the β -keto ester moiety, this kinetic penalty is a worthwhile trade-off for the near-exclusive C4-regioselectivity it provides, drastically simplifying downstream purification and increasing overall process yield.

    References

    • Direct Observation of the Wheland Intermediate in Electrophilic Aromatic Substitution. Reversible Formation of Nitrosoarenium Cations. Journal of the American Chemical Society. URL:[Link]

    • Electrophilic substitution in pyrroles. Part 2. Reaction with diazonium ions in acid solution. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

    • Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. Russian Chemical Bulletin. URL:[Link]

    Validation

    X-Ray Crystallography Validation of Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate Derivatives: A Comparative Methodological Guide

    Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocols Introduction: The Structural Complexity of Pyrrole β-K...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Methodological Comparison Guide & Experimental Protocols

    Introduction: The Structural Complexity of Pyrrole β-Keto Esters

    As a Senior Application Scientist specializing in small-molecule structural validation, I frequently encounter the unique crystallographic challenges posed by β-keto ester derivatives. Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 77640-10-9) is a highly versatile building block in the synthesis of heterocyclic therapeutics[1]. However, its structural validation is complicated by keto-enol tautomerism [2].

    In solution, these derivatives exist as a dynamic equilibrium between the keto and enol forms. During solid-state crystallization, the lattice energy and intermolecular hydrogen bonding dictate which tautomer preferentially crystallizes[3]. Accurate X-ray crystallography is the only definitive method to map the exact atomic coordinates, confirm the planarity of the 1-methylpyrrole-carbonyl system, and assign the tautomeric proton[4].

    This guide objectively compares crystallization methodologies and X-ray diffraction platforms to establish a self-validating pipeline for the structural elucidation of these derivatives.

    Comparative Crystallization Methodologies

    The physical state of ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate derivatives often defaults to a viscous oil due to the low lattice energy of the mixed tautomeric states. Choosing the correct crystallization method is the most critical variable in structural validation.

    Data Presentation: Crystallization Techniques Comparison
    Performance MetricSlow EvaporationVapor DiffusionMicrobatch under Oil
    Ideal Substrate State Crystalline powdersViscous oils / AmorphousMicrocrystals
    Nucleation Control Low (Prone to supersaturation crashes)High (Gradual dielectric shift)Very High (Kinetic control)
    Typical Timeframe 3–7 days1–3 weeks2–5 days
    Tautomer Resolution Often yields mixed-phase polymorphsIsolates thermodynamic tautomerIsolates kinetic tautomer
    Crystal Quality Moderate (Twinning common)Excellent (Single, well-faceted)Good (Small but uniform)
    Experimental Protocol 1: Vapor Diffusion for Oily Derivatives

    Causality: Vapor diffusion is superior for oily β-keto esters because the gradual introduction of an antisolvent slowly lowers the dielectric constant of the mixture. This forces the thermodynamic tautomer to nucleate selectively, avoiding the amorphous precipitation commonly seen in rapid evaporation.

    • Dissolution: Dissolve 10–15 mg of the highly pure (>95%) derivative in 0.5 mL of a solubilizing solvent (e.g., Dichloromethane). Note: DCM fully solvates both tautomers without acting as a strong hydrogen-bond donor, which could artificially trap a kinetic form.

    • Chamber Setup: Place the open sample vial inside a larger, sealable crystallization chamber containing 3 mL of an antisolvent (e.g., n-hexane or pentane).

    • Equilibration: Seal the outer chamber and incubate at a stable 20°C in a vibration-free environment for 7–14 days.

    • Validation Checkpoint: Harvest the resulting solids and examine them under polarized light microscopy. The presence of sharp birefringence as the stage is rotated definitively confirms a crystalline lattice rather than an amorphous solid.

    Crystallization Start Synthesized Derivative (Purity >95%) State Physical State? Start->State Solid Solid/Powder State->Solid Oil Viscous Oil State->Oil Solubility Solubility Test Solid->Solubility VaporDiff Protocol B: Vapor Diffusion Oil->VaporDiff Seed Microseed Matrix Screening Oil->Seed Fails to nucleate SlowEvap Protocol A: Slow Evaporation Solubility->SlowEvap Moderate Solubility->VaporDiff High Crystal Diffraction-Quality Single Crystal SlowEvap->Crystal VaporDiff->Crystal Seed->VaporDiff

    Crystallization strategy decision tree for pyrrole beta-keto ester derivatives.

    X-Ray Diffraction Platforms: In-House vs. Synchrotron

    Once a crystal is obtained, the choice of X-ray source dictates the resolution of the final structure, particularly regarding the assignment of the tautomeric hydrogen atom.

    Data Presentation: Diffractometer Performance Metrics
    MetricIn-House Microfocus (Cu Kα)Synchrotron Beamline (e.g., DLS)
    X-Ray Flux (photons/s) ~10⁸>10¹²
    Minimum Crystal Size 20–50 µm1–5 µm
    H-Atom Resolution Moderate (Often requires riding models)Excellent (Freely refined from map)
    Data Collection Time 6–24 hours5–15 minutes
    Radiation Damage Low to ModerateHigh (Requires strict cryocooling)
    Experimental Protocol 2: Data Collection & Tautomer Refinement Pipeline

    Causality: To distinguish between the keto and enol forms, we cannot rely on default software parameters that automatically place hydrogen atoms using "riding models" (idealized geometry). The proton must be found experimentally in the residual electron density map. Cryocooling is mandatory to minimize thermal displacement parameters (B-factors), which otherwise smear the electron density of light atoms like hydrogen.

    • Cryoprotection & Mounting: Coat the crystal (typically 10–20 µm) in Paratone-N oil using a micromount loop. Flash-cool the crystal to 100 K directly in the diffractometer's nitrogen cryostream.

    • Data Acquisition: Collect full-sphere diffraction data using a microfocus Cu Kα source (λ = 1.5418 Å) or Synchrotron radiation (λ ≈ 0.9795 Å), utilizing 0.1° to 0.5° oscillations per frame.

    • Phasing & Heavy Atom Refinement: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine all non-hydrogen atoms (C, N, O) anisotropically.

    • Difference Fourier Map Analysis (The Critical Step): Generate a difference Fourier map ( Fo​−Fc​ ). Locate the highest residual electron density peaks (Q-peaks) in the region between the C2 carbon and the O3 oxygen.

    • Validation Checkpoint:

      • If a distinct Q-peak (~0.8–1.0 Å) is located adjacent to O3, and the C2-C3 bond length is shortened to ~1.34 Å (indicating a C=C double bond), the enol tautomer is validated.

      • If the Q-peak is located on C2, and the C3-O3 bond length is ~1.21 Å (indicating a C=O double bond), the keto tautomer is validated.

    XrayWorkflow Data Raw Diffraction Images Integration Data Integration & Scaling Data->Integration Phasing Structure Solution (SHELXT) Integration->Phasing Heavy Anisotropic Refinement (C, N, O) Phasing->Heavy DiffMap Difference Fourier Map (Residual Density) Heavy->DiffMap H_bond Locate Q-Peaks (O-H vs C-H) DiffMap->H_bond Keto Keto Tautomer Validated H_bond->Keto Peak at C2 C=O ~1.21 Å Enol Enol Tautomer Validated H_bond->Enol Peak at O3 C=C ~1.34 Å Validation CIF Validation (CheckCIF) Keto->Validation Enol->Validation

    X-ray diffraction data refinement workflow for definitive tautomer assignment.

    Conclusion

    For ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate derivatives, standard slow evaporation often fails due to the dynamic tautomeric nature of the compound. Transitioning to vapor diffusion provides the kinetic control necessary to isolate diffraction-quality single crystals. Furthermore, while in-house microfocus diffractometers are sufficient for standard connectivity, synchrotron radiation provides the unambiguous electron density resolution required to freely refine the tautomeric hydrogen atom without relying on geometric constraints. By pairing controlled crystallization with high-flux X-ray sources, researchers can generate self-validating, publication-ready structural models.

    References

    • NextSDS. "ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate - NextSDS".
    • Royal Society of Chemistry. "Template for Electronic Submission to ACS Journals".
    • Science.gov. "aromatic alpha-keto acids: Topics by Science.gov".
    • Smolecule. "Buy tert-Butyl 3-acetyl-4-oxopentanoate | 116423-03-1".

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

    As a Senior Application Scientist, it is imperative to preface this guide with a critical principle of laboratory safety: the proper disposal of any chemical is the final, yet crucial, step in its lifecycle of use. For E...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, it is imperative to preface this guide with a critical principle of laboratory safety: the proper disposal of any chemical is the final, yet crucial, step in its lifecycle of use. For Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate, a compound for which specific, publicly available disposal information is scarce, a conservative approach grounded in established hazardous waste management protocols is paramount. This guide synthesizes best practices from regulatory bodies and academic institutions to provide a robust framework for its safe disposal.

    Hazard Assessment and Waste Characterization

    Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate, an initial hazard assessment based on its chemical structure is the first step. The molecule contains a pyrrole ring, a common heterocyclic motif in pharmaceuticals and biologically active compounds. Related pyrrole compounds can exhibit varying degrees of toxicity and reactivity. For instance, some pyrrole derivatives are known to be skin and eye irritants, and may be harmful if swallowed or inhaled[1][2][3][4]. Therefore, it is prudent to handle Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate with the assumption that it may possess similar hazards.

    Precautionary Measures:

    • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[5][6].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[7][8].

    All waste materials contaminated with this compound, including residual amounts in containers, contaminated PPE, and absorbent materials from spills, should be treated as hazardous waste.

    Segregation and Collection of Waste

    Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal[9]. Waste containing Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate should be collected in a dedicated, properly labeled hazardous waste container[10][11].

    Container Selection and Labeling:

    • Container Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds[12]. The original container is often the best choice for storing the waste[11].

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste"[9][10]. The label must also include the full chemical name: "Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate" (avoiding abbreviations or chemical formulas), and an estimate of the concentration and volume[10].

    On-site Accumulation and Storage

    Laboratories generating hazardous waste must adhere to specific regulations regarding its accumulation. These areas are often referred to as Satellite Accumulation Areas (SAAs)[9][10].

    Key Requirements for SAAs:

    • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[9][10].

    • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding or removing waste[10][11]. This minimizes the release of vapors and prevents spills.

    • Volume Limits: The amount of hazardous waste in an SAA is typically limited. Once the container is full, it must be moved to a central storage area within a specified timeframe, often within three days[9].

    The following diagram illustrates the workflow for on-site waste management:

    cluster_lab Laboratory Operations A Generation of Waste (e.g., residual compound, contaminated materials) B Select Compatible Container (HDPE or Glass) A->B C Label Container 'Hazardous Waste' + Full Chemical Name B->C D Store in Satellite Accumulation Area (SAA) (At or near point of generation) C->D E Keep Container Securely Closed D->E F Container Full? E->F Periodically check F->E No G Arrange for Waste Pickup (Contact EHS/Hazmat) F->G Yes H Move to Central Accumulation Area G->H

    Caption: On-site waste management workflow from generation to central accumulation.

    Disposal Procedures

    Under no circumstances should Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate or its contaminated waste be disposed of down the drain or in regular trash[11][13]. This practice is illegal and poses a significant risk to the environment and public health.

    The designated disposal pathway for this chemical is through your institution's Environmental Health and Safety (EHS) or hazardous materials management office[10][11]. These departments are equipped to handle the final disposal in accordance with all federal, state, and local regulations[12].

    Step-by-Step Disposal Protocol:

    • Ensure Proper Labeling and Containment: Double-check that your waste container is accurately labeled and securely sealed.

    • Request a Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for requesting this service.

    • Documentation: Maintain a record of the waste generated and its disposal, as this may be required for regulatory compliance.

    The decision-making process for the disposal of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is summarized in the flowchart below:

    start Disposal of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate Waste is_sds_available Is a specific SDS available? start->is_sds_available assume_hazardous Assume Hazardous Properties (Irritant, Toxic) is_sds_available->assume_hazardous No follow_sds Follow Disposal Guidelines in SDS is_sds_available->follow_sds Yes collect_waste Collect in a Labeled, Compatible Container assume_hazardous->collect_waste follow_sds->collect_waste disposal_route Select Disposal Route collect_waste->disposal_route drain_disposal Drain Disposal disposal_route->drain_disposal Option A trash_disposal Regular Trash disposal_route->trash_disposal Option B hazmat_disposal Hazardous Waste Disposal disposal_route->hazmat_disposal Option C prohibited1 PROHIBITED drain_disposal->prohibited1 prohibited2 PROHIBITED trash_disposal->prohibited2 contact_ehs Contact Institutional EHS for Pickup and Final Disposal hazmat_disposal->contact_ehs correct_path CORRECT PROCEDURE contact_ehs->correct_path

    Caption: Decision flowchart for the proper disposal of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate.

    Spill Management

    In the event of a spill, the primary goal is to contain the material and prevent its spread.

    • Small Spills: For minor spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to soak up the liquid. Collect the contaminated absorbent material in a sealed container and label it as hazardous waste[1].

    • Large Spills: For larger spills, or any spill outside of a containment area, evacuate the immediate vicinity and contact your institution's EHS or emergency response team for assistance.

    Conclusion

    The responsible management and disposal of laboratory chemicals are non-negotiable aspects of scientific research. For compounds like Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate where specific data is limited, a cautious and informed approach is essential. By treating the compound and its associated waste as hazardous, and by adhering to the established protocols for waste collection, storage, and disposal through your institution's EHS office, you ensure the safety of yourself, your colleagues, and the environment.

    References

    • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride.
    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
    • Fisher Scientific. (2025, September 7). Pyrrole - SAFETY DATA SHEET.
    • NextSDS. (n.d.). ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate.
    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
    • University of Galway. (n.d.). Basic Principles for the Safe Handling of Laboratory Biohazardous Materials.
    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
    • Ossila. (2022, November 22). SAFETY DATA SHEET - 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione.
    • Fisher Scientific. (2010, May 8). SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.
    • ECHA. (n.d.). 2-Pentanone, O,O',O''-(ethenylsilylidyne)trioxime - Registration Dossier.
    • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
    • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
    • Tokyo Chemical Industry. (2025, November 10). SAFETY DATA SHEET - Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate.
    • CTRNet. (2012, June 1). 08.01.002 e2.0 Biohazardous Material Waste Management.
    • Central Drug House (P) Ltd. (n.d.). PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
    • U.S. Nuclear Regulatory Commission. (n.d.). Policy and Guidance Directive PG 8-10: Disposal of Incineration Ash as Ordinary Waste.
    • Redox. (2022, December 2). Safety Data Sheet Ethyl 3-ethoxypropionate.
    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
    • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
    • Environmental Health and Safety, Dartmouth. (2022, July 6). Biohazardous Waste Disposal Guide.
    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). 2-Propenoic acid, 2-ethyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3- propanediyl ester: Human health tier II assessment.
    • Santa Cruz Biotechnology. (n.d.). Pyrrole - Material Safety Data Sheet.
    • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
    • Environmental Protection Agency. (n.d.). Guidelines for the Inactivation and Disposal of GM Waste.
    • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
    • Medline. (n.d.). Safety Data Sheet - Drug Buster Drug Disposal System.
    • BLD Pharmatech. (n.d.). HAZARDS IDENTIFICATION.

    Sources

    Handling

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

    For the modern researcher, scientist, and drug development professional, ensuring laboratory safety is not just a matter of compliance, but a foundational pillar of scientific integrity and innovation. This guide provide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For the modern researcher, scientist, and drug development professional, ensuring laboratory safety is not just a matter of compliance, but a foundational pillar of scientific integrity and innovation. This guide provides an in-depth, experience-driven perspective on the safe handling of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate, a compound with significant potential in organic synthesis. Our focus extends beyond mere product specifications to deliver actionable intelligence that empowers you to work safely and effectively.

    Understanding the Hazard: A Proactive Approach to Safety

    Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is a β-keto ester derivative containing a pyrrole nucleus, a common scaffold in medicinal chemistry.[1] While specific toxicological data is limited, the available safety data sheets for this compound and structurally related molecules indicate that it should be handled with care. The primary hazards associated with this chemical are:

    • Skin Irritation: Causes skin irritation upon contact.[2]

    • Serious Eye Irritation: Poses a risk of serious eye irritation.[2]

    • Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[2]

    A proactive safety mindset necessitates treating this compound with the respect it deserves, implementing engineering controls and personal protective equipment to minimize exposure.

    Core Personal Protective Equipment (PPE) Directives

    The selection of appropriate PPE is a critical control measure in the hierarchy of laboratory safety. The following table outlines the recommended PPE for handling Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate, with explanations rooted in practical laboratory experience.

    Scenario Required PPE Rationale and Expert Insight
    Routine Handling (Weighing, Transferring, Solution Preparation) - Safety Goggles with Side Shields- Chemical-Resistant Gloves (Nitrile)- Laboratory CoatEye Protection: Safety goggles are non-negotiable to protect against accidental splashes, which can cause serious eye irritation.[2] Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation and potential sensitization.[2] Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for this type of compound. Always inspect gloves for any signs of degradation or perforation before use. Body Protection: A laboratory coat protects your personal clothing and skin from minor spills and contamination.
    Operations with High Splash or Aerosol Potential (e.g., vortexing, sonicating) - Face Shield (in addition to safety goggles)- Chemical-Resistant Gloves (Nitrile)- Laboratory CoatEnhanced Face Protection: A face shield provides an additional layer of protection for the entire face, crucial when the risk of splashes or aerosol generation is elevated.
    Large-Scale Operations or Handling of Powders - Approved Respirator (if not handled in a fume hood)- Chemical-Resistant Gloves (Nitrile)- Laboratory CoatRespiratory Protection: While engineering controls like a chemical fume hood are the primary defense against inhalation, a respirator may be necessary for large-scale work or if adequate ventilation is not available.[3][4] This is particularly important when handling the compound as a powder to avoid inhaling airborne particles.[5]

    Operational Blueprint: A Step-by-Step Guide to Safe Handling

    Adherence to a well-defined Standard Operating Procedure (SOP) is paramount for ensuring consistent safety and experimental reproducibility.

    1. Preparation and Engineering Controls:

    • Always handle Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] This is the most critical engineering control to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Keep a spill kit appropriate for chemical spills readily available.

    2. Weighing and Transfer:

    • When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.

    • Use appropriate tools (e.g., spatulas) for transferring the solid to prevent contamination and minimize the creation of dust.

    • Close the container tightly after use to prevent the release of vapors and protect the compound from moisture.[2]

    3. Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    4. Post-Handling Procedures:

    • Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[3][7]

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

    Emergency Protocols: Spill and Exposure Management

    In the event of an accidental release or exposure, a swift and informed response is crucial.

    Chemical Spill Workflow

    start Spill Detected alert Alert others in the area start->alert evacuate Evacuate the immediate area if the spill is large alert->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as hazardous chemical waste clean->dispose end Spill Cleanup Complete dispose->end

    Sources

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